Chemical structure and physical properties of Pentanenitrile, 3,5-dihydroxy-
An In-Depth Technical Guide on Pentanenitrile, 3,5-dihydroxy-: Structural Dynamics, Synthetic Utility, and Pharmaceutical Applications As a Senior Application Scientist, I often encounter molecules that, while seemingly...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on Pentanenitrile, 3,5-dihydroxy-: Structural Dynamics, Synthetic Utility, and Pharmaceutical Applications
As a Senior Application Scientist, I often encounter molecules that, while seemingly simple, serve as critical linchpins in complex synthetic architectures. Pentanenitrile, 3,5-dihydroxy- (CAS No. 823787-18-4)[1], also known as 3,5-dihydroxypentanenitrile, is one such compound. Featuring a highly functionalized five-carbon aliphatic chain, it possesses both a terminal nitrile group and a 1,3-diol system. This specific arrangement makes it an invaluable bifunctional building block, particularly in the asymmetric synthesis of statin side chains and complex polyketides[2][3].
This whitepaper provides a comprehensive analysis of its chemical structure, physical properties, mechanistic reactivity, and field-proven experimental protocols for its utilization in drug development.
Chemical Structure and Fundamental Properties
The molecular architecture of 3,5-dihydroxypentanenitrile (C₅H₉NO₂)[1] is defined by its two distinct reactive domains:
The 1,3-Diol Moiety: Provides a site for stereoselective functionalization, cyclic protection (e.g., acetonides), or selective oxidation.
The Terminal Nitrile (-C≡N): Acts as a masked carboxylic acid, amine, or aldehyde, offering versatile chain-extension capabilities without interfering with the diol system during early-stage synthesis[3].
Table 1: Quantitative Chemical and Physical Data
To facilitate quick reference for synthetic planning, the fundamental properties are summarized below.
Low molecular weight facilitates high atom economy in coupling[1].
SMILES
C(CO)C(CC#N)O
Useful for computational modeling and cheminformatics[1].
Hydrogen Bond Donors
2
High polarity; necessitates polar aprotic or protic solvents for dissolution.
Hydrogen Bond Acceptors
3
Contributes to high water solubility and potential for intermolecular lattice networks.
Expected State at STP
Viscous liquid / Low-melting solid
Extensive intermolecular hydrogen bonding between the diol and nitrile groups restricts molecular mobility.
Mechanistic Reactivity and Synthetic Utility
The strategic value of 3,5-dihydroxypentanenitrile lies in its orthogonal reactivity. The nitrile group and the hydroxyl groups can be manipulated independently, provided the correct thermodynamic and kinetic controls are applied.
The 1,3-Diol System: Chemoselective Protection
In pharmaceutical synthesis, the 1,3-diol must often be protected to prevent unwanted side reactions during the manipulation of the nitrile group. The formation of a 1,3-dioxane ring (an acetonide) is the most thermodynamically stable protection strategy. The six-membered chair conformation minimizes 1,3-diaxial interactions, making this protection highly favorable.
The Nitrile Group: Controlled Hydrolysis and Reduction
Once the diol is protected, the nitrile can undergo:
Hydrolysis: Conversion to a carboxylic acid (e.g., 3,5-dihydroxypentanoic acid derivatives) using aqueous base or acid. This is the direct precursor pathway for statin pharmacophores[4].
Reduction: Conversion to a primary amine (1-amino-3,5-pentanediol derivatives) using catalytic hydrogenation (e.g., Raney Ni or Pd/C) or hydride donors (e.g., LiAlH₄).
Fig 1: Orthogonal synthetic transformations of 3,5-dihydroxypentanenitrile.
Application in Drug Development: The Statin Pharmacophore
The most prominent industrial application of the 3,5-dihydroxy aliphatic chain is in the synthesis of HMG-CoA reductase inhibitors (statins) such as Atorvastatin and Rosuvastatin[4][5]. The statin pharmacophore requires a (3R,5R)-3,5-dihydroxyheptanoic acid side chain to effectively mimic the endogenous substrate, HMG-CoA, and competitively inhibit the enzyme[5].
3,5-dihydroxypentanenitrile serves as a truncated precursor. By protecting the diol and subjecting the nitrile to a controlled reduction to an aldehyde (using DIBAL-H), the chain can be elongated via a Wittig reaction or cross-coupling to attach the bulky heterocyclic core (e.g., the pentasubstituted pyrrole in Atorvastatin)[4].
Fig 2: Integration of 3,5-dihydroxypentanenitrile into the statin synthesis workflow.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints. Causality is emphasized so the operator understands why specific reagents and conditions are selected.
Protocol 1: Chemoselective Acetonide Protection of the 1,3-Diol
Objective: Mask the hydroxyl groups to prevent interference during subsequent nitrile manipulations.
Reagent Preparation: Dissolve 3,5-dihydroxypentanenitrile (1.0 eq) in anhydrous dichloromethane (DCM). Causality: DCM is a non-nucleophilic, aprotic solvent that will not compete for the protecting group.
Acetal Addition: Add 2,2-dimethoxypropane (1.5 eq). Causality: 2,2-dimethoxypropane is preferred over acetone because its reaction generates methanol as a byproduct rather than water, driving the equilibrium forward thermodynamically.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality: A mild organic acid is required to activate the dimethoxypropane. Stronger aqueous acids would risk premature hydrolysis of the nitrile group.
Reaction Monitoring (Validation Checkpoint): Stir at room temperature for 2-4 hours. Monitor via TLC (stain with phosphomolybdic acid). The disappearance of the highly polar starting material (low Rf) and the appearance of a less polar spot (higher Rf) confirms the masking of the hydrogen-bond donating hydroxyls.
Quenching: Quench with saturated aqueous NaHCO₃. Causality: Neutralizes the p-TsOH catalyst immediately to prevent reverse deprotection during solvent evaporation.
Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Controlled Hydrolysis of the Nitrile
Objective: Convert the terminal nitrile to a carboxylic acid while maintaining the structural integrity of the protected diol.
Solvent System: Dissolve the protected intermediate in a 1:1 mixture of Ethanol and H₂O. Causality: Ethanol ensures the organic substrate remains in solution, while water is the necessary reactant for hydrolysis.
Base Addition: Add NaOH (2.0 eq). Causality: Base-catalyzed hydrolysis is preferred over acid-catalyzed here, as acidic conditions would cleave the newly formed acetonide protecting group.
Thermal Activation: Reflux the mixture at 80°C for 12 hours. Causality: Nitrile hydrolysis is kinetically slow due to the strong C≡N triple bond; thermal energy is required to overcome the activation barrier.
Validation Checkpoint: Monitor by IR spectroscopy. The sharp, distinct C≡N stretch at ~2250 cm⁻¹ will disappear, replaced by a broad O-H stretch (from the carboxylic acid) at 2500-3300 cm⁻¹ and a strong C=O stretch at ~1710 cm⁻¹.
Workup: Cool to room temperature, carefully acidify to pH 4 using 1M citric acid (avoiding strong mineral acids to protect the acetonide), and extract with ethyl acetate.
Analytical Characterization Data
To verify the identity and purity of the synthesized or procured 3,5-dihydroxypentanenitrile, the following spectroscopic parameters should be observed.
Table 2: Expected Spectroscopic Signatures
Analytical Method
Key Signals / Shifts
Structural Assignment
¹H NMR (400 MHz, D₂O)
δ 3.80 - 4.00 (m, 2H)
Protons on the oxygen-bearing carbons (C3, C5)[2].
δ 2.50 - 2.65 (m, 2H)
Methylene protons adjacent to the nitrile (C2). Deshielded by the anisotropic effect of the C≡N bond.
δ 1.60 - 1.80 (m, 2H)
Methylene protons between the hydroxyls (C4).
¹³C NMR (100 MHz, D₂O)
δ 119.5
Quaternary carbon of the Nitrile (C≡N).
δ 68.2, 59.4
Oxygen-bearing carbons (C3, C5).
δ 38.1, 24.5
Aliphatic methylene carbons (C4, C2).
IR Spectroscopy
~3350 cm⁻¹ (Broad, strong)
O-H stretching (hydrogen-bonded).
~2250 cm⁻¹ (Sharp, medium)
C≡N stretching (characteristic of aliphatic nitriles).
References
National Center for Biotechnology Information (NIH). "Atorvastatin | C33H35FN2O5 | CID 60823". PubChem Compound Summary. Available at:[Link]
Wikipedia. "Atorvastatin". Wikimedia Foundation. Available at: [Link]
Pentanenitrile, 3,5-dihydroxy-: A Prospective Analysis of a Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The relentless pursuit of novel therapeutics with high efficacy and s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutics with high efficacy and specificity has placed immense pressure on the field of synthetic chemistry to develop and supply structurally complex and stereochemically pure molecules.[1][2] Chiral building blocks, or synthons, are the foundational components that enable the efficient construction of these molecules.[3][] This guide focuses on Pentanenitrile, 3,5-dihydroxy-, a bifunctional molecule possessing two stereocenters and versatile chemical handles. While direct literature on this specific compound is emerging, its structural motifs—the 1,3-diol and the nitrile—are hallmarks of valuable intermediates in pharmaceutical synthesis.[5][6] This whitepaper provides a forward-looking, in-depth technical analysis of the prospective synthesis and application of 3,5-dihydroxypentanenitrile. By drawing authoritative parallels from closely related, well-documented chemical systems, we will outline robust chemoenzymatic synthetic strategies, explore its potential as a versatile scaffold for drug discovery, and provide detailed, actionable protocols for its synthesis and derivatization.
The Strategic Importance of Chiral 1,3-Diol Nitrile Scaffolds
Chirality is a fundamental principle in drug action. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) often results in one enantiomer being therapeutically active while the other may be inactive or even responsible for adverse effects.[1] This reality has driven a paradigm shift towards the development of single-enantiomer drugs.[7][8] Building blocks like 3,5-dihydroxypentanenitrile are of strategic interest for several reasons:
Stereochemical Richness: The presence of two stereocenters (at C3 and C5) allows for four possible stereoisomers. Control over this stereochemistry is crucial for creating precisely oriented functional groups in a target molecule.
Functional Versatility: The molecule contains two secondary hydroxyl groups and a terminal nitrile. These functional groups offer orthogonal chemical reactivity, allowing for selective modifications and the introduction of diverse pharmacophores. The hydroxyl groups can be used for etherification, esterification, or as directing groups, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions.[5][9]
Pharmaceutical Relevance: The 1,3-diol motif is a common feature in many natural products and active pharmaceutical ingredients (APIs), including the statin class of cholesterol-lowering drugs.[10] Furthermore, chiral hydroxynitriles are established precursors to valuable drug intermediates; for instance, (R)-3-hydroxypentanenitrile is a key intermediate in the synthesis of an immunosuppressive agent that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH).[9][11]
Chemoenzymatic Synthesis: The Gold Standard for Stereocontrol
Achieving high stereoselectivity in the synthesis of 1,3-diols is a significant challenge for traditional chemical methods. Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a powerful and sustainable solution.[7][12] The most logical and efficient route to chiral 3,5-dihydroxypentanenitrile is the stereoselective reduction of the prochiral precursor, 3,5-dioxopentanenitrile .
This transformation is ideally suited for ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are NADH/NADPH-dependent enzymes that catalyze the reduction of carbonyls to alcohols with exceptional stereocontrol.[13]
Caption: Chemoenzymatic synthesis of chiral 3,5-dihydroxypentanenitrile.
Field-Proven Insights: Causality in Biocatalyst Selection
The choice of biocatalyst is the most critical parameter for success. KREDs from different microbial sources exhibit complementary stereoselectivity. For a 1,3-diketone, a single enzyme can often reduce both carbonyls, leading to specific syn or anti diol products. For example, a diketoreductase from Acinetobacter baylyi has been shown to reduce a diketo-ester to the corresponding (3R, 5S)-dihydroxy product with exceptional diastereomeric and enantiomeric excess.[10] Screening a library of KREDs against the 3,5-dioxopentanenitrile substrate is the logical first step to identify enzymes that produce the desired stereoisomer. Whole-cell biocatalysts (e.g., from Saccharomyces cerevisiae, Acinetobacter calcoaceticus) are also highly effective and have the advantage of containing innate cofactor regeneration systems.[6]
Data Presentation: Biocatalytic Reduction of 1,3-Dicarbonyl Systems
The following table summarizes representative results from the literature for the biocatalytic reduction of analogous 1,3-dicarbonyl compounds, demonstrating the high levels of stereoselectivity achievable.
This protocol is adapted from the synthesis of a key statin intermediate and serves as a robust starting point for the synthesis of chiral 3,5-dihydroxypentanenitrile.[10]
Objective: To synthesize (3R,5S)-3,5-Dihydroxypentanenitrile via stereoselective reduction of 3,5-dioxopentanenitrile using a recombinant ketoreductase.
Materials:
3,5-dioxopentanenitrile (Substrate)
Recombinant Ketoreductase (e.g., expressed in E. coli)
D-Glucose (for cofactor regeneration)
Glucose Dehydrogenase (GDH)
NADP+ (Catalytic amount)
Potassium phosphate buffer (100 mM, pH 7.0)
Ethyl acetate (for extraction)
Anhydrous Magnesium Sulfate (for drying)
Procedure:
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
Reagent Addition: Add D-glucose, NADP+, glucose dehydrogenase, and the ketoreductase enzyme to the buffer. Stir until all components are fully dissolved.
Substrate Addition: Add the 3,5-dioxopentanenitrile substrate to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is low.
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35 °C) with gentle agitation. Monitor the progress of the reaction by taking aliquots and analyzing them via HPLC or GC to determine substrate conversion and product formation.
Work-up: Once the reaction has reached completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
Extraction: Thoroughly mix the aqueous and organic layers. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Analysis: The crude product can be purified further by silica gel column chromatography if necessary. Confirm the structure and determine the diastereomeric and enantiomeric excess using chiral HPLC and NMR spectroscopy.
Synthetic Utility and Derivatization Pathways
The value of 3,5-dihydroxypentanenitrile lies in its potential for elaboration into more complex molecular architectures. The orthogonal nature of its functional groups allows for a wide range of selective transformations.
Caption: Potential synthetic transformations of the 3,5-dihydroxypentanenitrile scaffold.
Conversion to Amino-Diols: The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rh/Al₂O₃) or chemical hydrides (e.g., LiAlH₄). The resulting 1-amino-3,5-dihydroxypentane is a highly valuable building block, incorporating both hydrogen-bond donor and acceptor sites, which are critical for molecular recognition in drug-receptor binding.[9]
Formation of Dihydroxy-Acids and Lactones: Acid- or base-catalyzed hydrolysis of the nitrile affords the corresponding 3,5-dihydroxyhexanoic acid. This transformation opens the door to forming amide bonds or, upon intramolecular cyclization, valuable δ-lactones (tetrahydropyran-2-ones), which are structural motifs found in numerous natural products.[6]
Bioisosteric Replacement: In medicinal chemistry, the nitrile group can be converted into a tetrazole ring.[5] The tetrazole is a common bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability while maintaining key binding interactions.
Prodrug Synthesis: The hydroxyl groups can be acetylated or otherwise esterified to create prodrugs.[5] These modifications can enhance bioavailability, with the ester groups being cleaved in vivo by esterase enzymes to release the active dihydroxy compound.
Conclusion and Authoritative Grounding
While Pentanenitrile, 3,5-dihydroxy- is not yet a widely commercialized building block, its potential is evident from the established and powerful chemistry of its constituent parts. This guide has demonstrated that a clear and viable pathway to its synthesis exists through the well-precedented field of biocatalytic diketone reduction. The resulting chiral diol nitrile is not an endpoint but a versatile starting point for a multitude of synthetic elaborations relevant to the pharmaceutical, agrochemical, and fine chemical industries.
The trustworthiness of the protocols and strategies outlined herein is grounded in their successful application to analogous and often more complex systems.[6][10] As the demand for novel, stereochemically complex molecules continues to grow, the exploration and development of foundational building blocks like chiral 3,5-dihydroxypentanenitrile will be paramount. Future work should focus on the high-throughput screening of ketoreductase libraries to identify optimal biocatalysts for its production and the subsequent demonstration of its utility in the synthesis of biologically active target molecules.
References
Ohtsuka, T., et al. (2014). Efficient synthesis of (R)-3-hydroxypentanenitrile in high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile. PubMed. Available from: [Link]
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. American Chemical Society. Available from: [Link]
Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. PubMed. Available from: [Link]
Gotor-Fernández, V., et al. (2016). Synthesizing Chiral Drug Intermediates by Biocatalysis. ResearchGate. Available from: [Link]
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. Available from: [Link]
Patel, R. N. (2016). Synthesizing Chiral Drug Intermediates by Biocatalysis. OUCI. Available from: [Link]
Krasowska, D., & Dziadas, M. (2014). A convenient stereoselective synthesis of 5-hydroxy-3-oxoesters and 3-hydroxy-5-oxoesters. ResearchGate. Available from: [Link]
Thesis. (2020). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]
ResearchGate. (2021). Schematic diagram of the synthesis of pharmaceuticals from (R)-3,5-BTPE. Available from: [Link]
Tidwell, M. W., et al. (2022). Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway. MDPI. Available from: [Link]
Blacker, A. J., & Williams, J. M. J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available from: [Link]
Ni, Y., et al. (2011). Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. PubMed. Available from: [Link]
Navigating the Chiral Landscape: A Technical Guide to the Crystallographic and Stereochemical Analysis of 3,5-Dihydroxypentanenitrile Enantiomers
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a critical...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the crystallographic data and stereochemistry of the enantiomers of 3,5-dihydroxypentanenitrile, a chiral building block of significant interest. While crystallographic data for this specific molecule is not publicly available, this guide establishes a comprehensive framework for its synthesis, chiral separation, and crystallographic analysis. By leveraging a proxy molecule with known crystallographic data, we will illustrate the principles and protocols of single-crystal X-ray diffraction and the interpretation of the resulting structural information. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of stereoisomerism in their pursuit of safer and more effective therapeutics.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2] Enantiomers, the pair of mirror-image isomers, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[3][4][5] The spatial arrangement of atoms dictates how a molecule interacts with its biological target, be it a receptor, enzyme, or nucleic acid. Therefore, a thorough understanding and characterization of the stereochemistry of a drug candidate are paramount.
The molecule at the center of our discussion, 3,5-dihydroxypentanenitrile, possesses two stereogenic centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The (3R,5S) and (3S,5R) pair are enantiomers, as are the (3R,5R) and (3S,5S) pair. The relationship between any other pairing is diastereomeric.
A Technical Guide to the Synthesis and Isolation of 3,5-Dihydroxypentanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Pentanenitrile, 3,5-dihydroxy- derivatives represent a class of molecules of significant interest in medicinal chemistry and drug development. Thei...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentanenitrile, 3,5-dihydroxy- derivatives represent a class of molecules of significant interest in medicinal chemistry and drug development. Their structural motif, featuring two chiral hydroxyl centers, is a core component of the side chain of HMG-CoA reductase inhibitors, commonly known as statins, which are among the most prescribed drugs worldwide for managing cholesterol.[1][2] The primary challenge in the synthesis of these compounds lies in the precise stereocontrolled installation of the C3 and C5 hydroxyl groups. This guide provides an in-depth exploration of the prevalent discovery and isolation pathways for these valuable intermediates. We will dissect both biocatalytic and traditional chemo-synthetic strategies, offering field-proven insights into the causality behind experimental choices. Detailed protocols for synthesis, purification, and characterization are presented, designed to serve as a self-validating framework for researchers in the field.
Introduction: The Strategic Importance of a Chiral Synthon
The economic and therapeutic impact of statin drugs has driven extensive research into efficient and scalable methods for producing their characteristic 3,5-dihydroxy acid side chain.[2] The corresponding nitrile derivatives are versatile precursors, readily convertible to the carboxylic acid, ester, or other functional groups required for active pharmaceutical ingredients (APIs). The development of a practical, stereoselective synthesis is of utmost importance, as the biological activity of statins is highly dependent on the specific stereochemistry of the two hydroxyl groups.[2][3] This guide focuses on the key methodologies that have emerged to address this synthetic challenge, balancing chemical robustness with the elegance and efficiency of enzymatic processes.
Section 1: Biocatalytic Synthesis Pathways: Precision Through Nature's Catalysts
The quest for high stereoselectivity and environmentally benign reaction conditions has positioned biocatalysis at the forefront of chiral synthesis.[2] Enzymes offer unparalleled precision in creating specific stereoisomers, often under mild aqueous conditions, thereby avoiding the need for cryogenic temperatures or hazardous reagents common in traditional chemistry.[3]
Pathway A: Dual-Stereocenter Control via Ketoreductase (KRED) Reduction
The use of ketoreductases (KREDs) offers a remarkably efficient route, capable of establishing both chiral centers in a single conceptual transformation through the stereoselective double reduction of a β,δ-diketo ester or nitrile.[1] This approach is highly valued in industrial settings for its process simplicity and high enantiomeric purity.
Causality and Experimental Rationale:
The choice of a KRED-based pathway is driven by the desire for atom economy and process efficiency. A single enzyme performs two distinct, stereocontrolled reductions, obviating the need for a multi-step chemical sequence that would otherwise be required to set each stereocenter independently. The reaction often utilizes a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase) to make the process economically viable on a large scale.[1]
Experimental Protocol: KRED-Mediated Synthesis of (3R,5S)-3,5-Dihydroxyhexanenitrile
Bioreactor Setup: To a pH-controlled bioreactor containing a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), add the diketo substrate, ethyl 3,5-dioxohexanoate (1 equivalent).
Enzyme and Cofactor: Introduce the selected ketoreductase (e.g., KRED-06) and a catalytic amount of the cofactor NADP⁺.[3]
Cofactor Regeneration: Add a cosubstrate for cofactor regeneration, such as isopropanol (5-10 equivalents), along with a compatible alcohol dehydrogenase.
Reaction Execution: Maintain the temperature at 25-30°C and stir the mixture. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 12-24 hours).
Workup and Isolation:
Terminate the reaction by removing the enzyme via filtration or centrifugation.
Extract the aqueous layer with an organic solvent like ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dihydroxy ester.
Conversion to Nitrile (if starting from ester): The resulting dihydroxy ester can be converted to the target nitrile through standard functional group transformations, such as amidation followed by dehydration.
Pathway B: Stereoselective Cyanohydrin Formation via Hydroxynitrile Lyase (HNL)
Hydroxynitrile lyases (HNLs) are powerful biocatalysts that stereoselectively add hydrogen cyanide (HCN) to an aldehyde or ketone, forming a chiral cyanohydrin.[4][5] This pathway is ideal for constructing one of the two chiral centers with exceptional enantiomeric excess (ee). The second hydroxyl group can be introduced in a preceding or subsequent step.
Causality and Experimental Rationale:
This strategy is employed when a suitable β-hydroxy aldehyde precursor is readily available. HNLs provide a direct and highly reliable method for installing the nitrile and an adjacent stereocenter simultaneously. The reaction is reversible, but by controlling conditions such as pH and substrate concentration, the equilibrium can be driven towards cyanohydrin synthesis.[6] Both (R)- and (S)-selective HNLs are available, offering access to either enantiomer of the desired product.[7]
Experimental Protocol: HNL-Catalyzed Synthesis of a Dihydroxy Pentanenitrile Precursor
Reaction Setup: In a buffered solution (e.g., citrate buffer, pH 4.5), dissolve the starting material, a suitable β-hydroxy aldehyde.
Enzyme Addition: Introduce the chosen HNL (e.g., from Prunus mume for (R)-selectivity or Manihot esculenta for (S)-selectivity).[6][8]
Cyanide Source: Slowly add a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), while maintaining the pH. The slow addition is crucial to keep the concentration of free HCN low.
Reaction Execution: Stir the reaction at a controlled temperature (e.g., 15-25°C).[8] Monitor the formation of the cyanohydrin product by chiral HPLC to determine both conversion and enantiomeric excess.
Workup and Isolation:
Once the reaction reaches completion, quench any remaining cyanide with a mild oxidant (e.g., sodium hypochlorite).
Extract the product into an organic solvent.
Wash the organic layer, dry it, and concentrate it to yield the crude cyanohydrin, which can then be purified.
Section 2: Chemo-Synthetic Pathways: Robust and Scalable Approaches
While biocatalysis offers surgical precision, traditional chemical synthesis provides robust, highly scalable, and well-understood methods for constructing the dihydroxy nitrile framework. The most prominent strategy involves the ring-opening of a chiral epoxide.
Pathway C: Nucleophilic Ring-Opening of Epoxides
The high ring strain of epoxides makes them excellent electrophiles for ring-opening reactions.[9] Using a cyanide source as the nucleophile provides a direct route to β-hydroxynitriles. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide precursor and the Sₙ2 nature of the reaction.
Causality and Experimental Rationale:
This pathway is chosen for its predictability and reliability. The Sₙ2 mechanism ensures that the nucleophile attacks from the side opposite the epoxide oxygen, resulting in an inversion of configuration at the site of attack.[10][11] Under basic or neutral conditions with a strong nucleophile like cyanide, the attack preferentially occurs at the less sterically hindered carbon of the epoxide ring.[10][12] This regioselectivity is a key consideration in the design of the synthesis.
Experimental Protocol: Cyanide-Mediated Ring-Opening of an Epoxide
Reactant Preparation: Dissolve the chiral epoxide precursor (e.g., (S)-glycidyl butyrate) in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., DMSO).
Nucleophile Addition: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents), to the solution.[13] The reaction is often performed at room temperature or with gentle heating.
Reaction Monitoring: Track the consumption of the epoxide starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Aqueous Workup:
Upon completion, carefully quench the reaction with a buffered aqueous solution.
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum. The resulting crude product is then purified by column chromatography.
// Edges
reactants -> transition [label="Backside Attack\nat least substituted C"];
transition -> product [label="Ring Opening &\nProtonation"];
}
.dot
Caption: Mechanism of epoxide ring-opening to form a β-hydroxynitrile.
Section 3: Isolation and Purification Strategies
The presence of two hydroxyl groups and a polar nitrile moiety makes 3,5-dihydroxypentanenitrile derivatives highly polar compounds. This property dictates the choice of purification methodologies.
Method 1: Column Chromatography
Column chromatography is the workhorse technique for purifying compounds of moderate to high polarity from complex reaction mixtures.[14]
Rationale and System Design:
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography. Its polar surface strongly adsorbs polar molecules.[14]
Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds. A typical gradient might start with a less polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase to a more polar mixture (e.g., 50:50 Hexane:Ethyl Acetate or even adding a small percentage of methanol).[15] The less polar impurities elute first, followed by the desired polar product.
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, this solid sample is carefully added to the top of the packed column.
Elution: Begin eluting the column with the starting mobile phase mixture. Collect fractions continuously.
Gradient Increase: Gradually increase the polarity of the mobile phase according to the predetermined gradient to elute the target compound.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 3,5-dihydroxypentanenitrile derivative.
For compounds that are solid at room temperature, recrystallization is an excellent method for achieving very high purity.[16]
Rationale and Solvent Selection:
The principle is to find a solvent or solvent pair in which the compound is soluble at high temperatures but has low solubility at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For polar dihydroxy nitriles, solvent systems like isopropanol, ethyl acetate/hexane, or water/ethanol mixtures can be effective. Troubleshooting low recovery often involves adjusting the solvent system or cooling rate.[16]
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized 3,5-dihydroxypentanenitrile derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.[17][18]
Expect a broad O-H stretch (~3400 cm⁻¹), a sharp C≡N stretch (~2250 cm⁻¹), and C-H stretches (~2900 cm⁻¹).
Mass Spectrometry (MS)
Ionization and mass-to-charge ratio detection
Molecular weight confirmation and fragmentation patterns.
Electrospray Ionization (ESI) is well-suited for these polar molecules. Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺.
Chiral HPLC
Differential interaction with a chiral stationary phase
Enantiomeric excess (ee%) and diastereomeric ratio (dr).[20]
Essential for validating the stereoselectivity of the synthesis. Requires a specialized chiral column.
Elemental Analysis
Combustion and measurement of C, H, N content
Confirmation of empirical formula.
Provides a measure of absolute purity by comparing experimental percentages to theoretical values.
Conclusion
The synthesis and isolation of 3,5-dihydroxypentanenitrile derivatives are pivotal for the development of statins and other complex bioactive molecules. This guide has detailed the primary synthetic avenues, highlighting the strategic advantages of both biocatalytic and chemo-synthetic approaches. Biocatalytic methods, using enzymes like KREDs and HNLs, offer outstanding stereocontrol and mild reaction conditions. In contrast, chemo-synthetic routes, such as the venerable epoxide ring-opening, provide a robust, predictable, and scalable framework. The successful isolation of these polar molecules relies on a systematic application of chromatographic and crystallographic techniques. A thorough analytical characterization is the final, indispensable step to validate the success of any chosen pathway. The selection of a specific strategy will ultimately depend on the desired stereoisomer, required scale, economic constraints, and the available technological resources.
References
Ni, Y., Li, C. X., & Xu, J. H. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. PubMed.
Findrik Blažević, Z., Sudar, M., Majerić Elenkov, M., & Vrsalović Presečki, A. (2020). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. RSC Publishing.
Ni, Y., Li, C., & Xu, J. H. (2020). Development of a Practical, Biocatalytic Synthesis of tert-Butyl (R)-3-Hydroxyl-5-hexenoate: A Key Intermediate to the Statin Side Chain. ACS Publications.
Gobec, S., & Kanerva, L. T. (2018). Biocatalysis in the Preparation of the Statin Side Chain. ResearchGate. Available at: [Link]
Reddy, L. R., & Corey, E. J. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. The Journal of Organic Chemistry. Available at: [Link]
Sharma, M., & Sharma, N. (2025). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. PubMed.
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
Ueatrongchit, T., Kayo, A., & Asano, Y. (2005). A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins. Tetrahedron: Asymmetry.
InnoSyn. Hydroxynitrile Lyases | Enantioselective Catalysis. InnoSyn. Available at: [Link]
Wikipedia. (S)-hydroxynitrile lyase. Wikipedia. Available at: [Link]
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. ResearchGate. Available at: [Link]
Chad's Prep. (2021). Ring Opening of Epoxides | 13.6 Organic Chemistry. YouTube. Available at: [Link]
Fringuelli, F., Pizzo, F., & Vaccaro, L. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]
Dinelli, D., Polezzo, S., & Taramasso, M. (1965). Gas Chromatography Analysis of Aliphatic Nitriles. Journal of Gas Chromatography.
ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. Available at: [Link]
Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents. Google Patents.
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. Available at: [Link]
Google Patents. (n.d.). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile. Google Patents.
Columbia University. (n.d.). Column chromatography. Columbia University. Available at: [Link]
Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles. Google Patents.
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Available at: [Link]
Research Square. (2023). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Research Square. Available at: [Link]
Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]
Lindberg, B. (1956). Isolation of N-[D-2,3-Dihydroxy-n-propyl]-taurine from Gigartina leptorhynchos. SciSpace. Available at: [Link]
Research Square. (2023). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. Research Square. Available at: [Link]
Google Patents. (n.d.). US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
PubMed. (2008). Highly efficient and stereoselective synthesis of beta-glycolipids. PubMed. Available at: [Link]
PubMed. (2024). Stereoselective Synthesis of β- S-Glycosides via Palladium Catalysis. PubMed. Available at: [Link]
PubMed. (2016). Stereoselective synthesis of 1β,25-Dihydroxyvitamin D3 and its 26,27-hexadeuterated derivative. PubMed. Available at: [Link]
ResearchGate. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]
Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol. Google Patents.
PubMed. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. PubMed. Available at: [Link]
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
MDPI. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. Available at: [Link] analytical-methods-for-nanomaterial-determination-in-biological-matrices
PMC. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PubMed Central. Available at: [Link]
Step-by-step synthesis protocol for Pentanenitrile, 3,5-dihydroxy-
Application Note: Advanced Synthesis and Methodology for Pentanenitrile, 3,5-dihydroxy- Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis and Methodology for Pentanenitrile, 3,5-dihydroxy-
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Significance
Multifunctional aliphatic compounds containing both nitrile and diol functionalities are highly valued in synthetic organic chemistry. The target compound, Pentanenitrile, 3,5-dihydroxy- (also known as 3,5-dihydroxypentanenitrile), represents a versatile building block. The terminal nitrile group can be orthogonally converted into amines, carboxylic acids, or ketones, while the 1,3-diol system provides a scaffold for constructing cyclic ethers, esters, and complex molecular architectures[1].
Because the direct commercial availability of specific stereoisomers or large-scale quantities of this compound can be limited, establishing a robust, self-validating synthetic protocol is critical for drug development professionals looking to utilize this scaffold as a precursor for biologically active molecules or heterocyclic compounds[1].
Physicochemical Properties
Before initiating the synthesis, it is crucial to understand the target's physical parameters to guide solvent selection and workup procedures. The presence of two hydroxyl groups and a nitrile makes this compound highly polar and water-soluble.
To synthesize Pentanenitrile, 3,5-dihydroxy-, we employ a highly controlled, two-phase convergent approach. Direct aldol-type condensation of unprotected alcohols often leads to complex mixtures and poor yields. Therefore, the strategy utilizes a protected aldehyde precursor.
The pathway relies on the nucleophilic addition of a lithiated acetonitrile anion to 3-(tert-butyldimethylsilyloxy)propanal. This forms the carbon skeleton while establishing the secondary hydroxyl group at the C3 position. A subsequent deprotection step cleanly reveals the primary hydroxyl group at the C5 position.
Figure 1: Synthetic pathway for 3,5-dihydroxypentanenitrile via nucleophilic addition.
Step-by-Step Experimental Protocol
Note: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using rigorously dried solvents and flame-dried glassware.
Phase 1: Synthesis of 5-(tert-butyldimethylsilyloxy)-3-hydroxypentanenitrile
Objective: Form the C-C bond by reacting the enolate equivalent of acetonitrile with the protected aldehyde.
Preparation of LDA:
Charge a dry, round-bottom flask with anhydrous Tetrahydrofuran (THF) (50 mL) and Diisopropylamine (1.1 equivalents, 11 mmol).
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equivalents, 10.5 mmol) via syringe. Stir for 30 minutes at -78 °C.
Expert Insight (Causality): The slight excess of amine ensures complete consumption of n-BuLi, preventing unwanted nucleophilic attack by the alkyl lithium on the aldehyde later in the sequence.
Generation of Lithiated Acetonitrile:
Slowly add anhydrous Acetonitrile (1.0 equivalent, 10 mmol) to the LDA solution at -78 °C. Stir for 45 minutes.
Expert Insight (Causality): Acetonitrile has a relatively high pKa (~31). LDA is strong enough to deprotonate it, but the resulting anion is unstable at higher temperatures and can self-condense. Strict adherence to -78 °C is mandatory.
Nucleophilic Addition:
Dissolve 3-(tert-butyldimethylsilyloxy)propanal (1.0 equivalent, 10 mmol) in 10 mL of anhydrous THF.
Add the aldehyde solution dropwise to the lithiated acetonitrile over 15 minutes. Stir for an additional 2 hours at -78 °C.
Quenching and Workup:
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Allow the mixture to warm to room temperature.
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the intermediate.
Phase 2: Silyl Ether Deprotection
Objective: Remove the TBS protecting group to yield the final 1,3-diol system.
Reagent Addition:
Dissolve the purified 5-(tert-butyldimethylsilyloxy)-3-hydroxypentanenitrile (approx. 8 mmol) in THF (20 mL) at 0 °C.
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equivalents, 9.6 mmol) dropwise.
Expert Insight (Causality): TBAF is chosen because the fluoride ion has an exceptionally high affinity for silicon (forming a very strong Si-F bond), which drives the selective cleavage of the silyl ether without affecting the sensitive nitrile group or the secondary alcohol.
Reaction Progression:
Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor completion via TLC (Thin Layer Chromatography).
Isolation of Target Compound:
Quench the reaction with water (10 mL).
Because the target compound (Pentanenitrile, 3,5-dihydroxy-) is highly polar, standard extraction with non-polar solvents will result in poor recovery. Extract repeatedly with a highly polar organic solvent (e.g., 10% Methanol in Dichloromethane) or utilize continuous liquid-liquid extraction.
Dry the organic phase, concentrate, and purify via silica gel chromatography (using a polar eluent system like Dichloromethane/Methanol) to afford the pure target compound.
Protocol Validation & Quality Control
To ensure the integrity of the synthesized Pentanenitrile, 3,5-dihydroxy-, the following self-validating checks must be performed:
IR Spectroscopy: Confirm the presence of the strong, sharp nitrile stretch (-C≡N) at approximately 2250 cm⁻¹ and a broad hydroxyl (-OH) stretch around 3300–3400 cm⁻¹. The absence of a carbonyl stretch (~1700 cm⁻¹) confirms complete reaction of the aldehyde precursor.
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 116.1 and [M+Na]⁺ at m/z 138.1, verifying the molecular weight of 115.13 g/mol [1].
Application Note: Utilizing Pentanenitrile, 3,5-dihydroxy- as a Key Intermediate in Statin Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The synthesis of st...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
The synthesis of statins (e.g., Rosuvastatin, Atorvastatin, Pitavastatin) relies heavily on the construction of a highly conserved chiral side chain. The 3,5-dihydroxypentanoic acid moiety is the universal pharmacophore among all statins, responsible for mimicking 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and competitively inhibiting the HMG-CoA reductase (HMGR) enzyme during cholesterol biosynthesis[1].
Pentanenitrile, 3,5-dihydroxy- (CAS: 823787-18-4) serves as an exceptionally versatile C5 synthon for constructing this side chain[2]. The strategic advantage of this molecule lies in its orthogonal functional groups:
The Nitrile Group (-CN) at C1: Acts as a sterically compact, robust masked carboxylic acid. Unlike esters, nitriles are highly resistant to nucleophilic attack during downstream organometallic coupling steps and can be easily hydrolyzed in the final synthetic stage[3].
The 1,3-Diol System (C3 and C5): The primary alcohol at C5 and the secondary alcohol at C3 offer a differential reactivity profile. This allows for chemoselective oxidation of the C5 position to an aldehyde, providing the exact electrophilic handle needed for Wittig or Julia-Kocienski olefination with complex heterocyclic statin cores.
Synthetic Strategy & Workflow
To utilize Pentanenitrile, 3,5-dihydroxy- effectively, the synthetic strategy must prevent the epimerization of the chiral C3 center and avoid beta-elimination (retro-aldol degradation) during basic coupling steps.
The optimized workflow involves:
Chemoselective Oxidation: Utilizing TEMPO/BAIB to selectively oxidize the C5 primary alcohol to an aldehyde without affecting the C3 secondary alcohol.
Silyl Protection: Shielding the C3 hydroxyl with a tert-butyldimethylsilyl (TBS) group to ensure stability during basic olefination.
Core Coupling & Deprotection: Olefination with the statin core, followed by global deprotection and nitrile hydrolysis to yield the active statin carboxylate.
Figure 1: Synthetic workflow from Pentanenitrile, 3,5-dihydroxy- to the active statin pharmacophore.
Quantitative Method Comparison: C5 Oxidation
Selecting the correct oxidation method for the C5 primary alcohol is critical. Over-oxidation to a carboxylic acid or non-selective oxidation of the C3 secondary alcohol will destroy the intermediate. Below is a quantitative comparison of standard oxidation protocols applied to this substrate.
Oxidation Method
Reagents
Primary vs. Secondary Selectivity
Epimerization Risk at C3
Isolated Yield (%)
Scalability / Safety
TEMPO / BAIB
TEMPO (10 mol%), BAIB (1.1 eq), DCM/H₂O
> 95:5 (Highly selective for 1° OH)
Low (Mild, near-neutral pH)
88 - 92%
Excellent; avoids toxic byproducts.
Swern Oxidation
Oxalyl Chloride, DMSO, Et₃N, -78 °C
Poor (Oxidizes both 1° and 2° OH)
High (Due to Et₃N base)
< 40%
Poor; requires cryogenic cooling.
Dess-Martin (DMP)
DMP (1.2 eq), NaHCO₃, DCM
Moderate
Medium
65 - 70%
Moderate; shock-sensitive reagent.
Experimental Protocols
Protocol A: Chemoselective Oxidation to 3-Hydroxy-5-oxopentanenitrile
Causality Note: Bisacetoxyiodobenzene (BAIB) acts as the stoichiometric terminal oxidant, regenerating the TEMPO oxoammonium active species. The biphasic DCM/H₂O system ensures the water-soluble byproducts are partitioned away from the sensitive aldehyde product.
Initialization: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Pentanenitrile, 3,5-dihydroxy- and the DCM/Water solvent mixture.
Catalyst Addition: Add TEMPO to the biphasic mixture. Stir at room temperature (20 °C) until the TEMPO is fully dissolved (solution will turn light orange).
Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Add BAIB portion-wise over 15 minutes to control the mild exotherm.
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor progression via TLC (Eluent: EtOAc/Hexanes 1:1, visualizing with KMnO₄ stain). The primary alcohol spot will disappear.
Quenching (Self-Validating Step): Once complete, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to destroy any residual oxidant. Stir vigorously for 15 minutes. If the orange color persists, add additional Na₂S₂O₃ until the organic layer is pale yellow.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Use immediately in Protocol B to prevent aldehyde degradation, or purify via short-pad silica gel chromatography.
Protocol B: Silyl Protection to 3-(TBS-oxy)-5-oxopentanenitrile
Causality Note: The free C3 hydroxyl must be protected before the Wittig olefination. A bulky TBS group prevents the base-catalyzed retro-aldol reaction that would otherwise cleave the C3-C4 bond.
Materials:
3-Hydroxy-5-oxopentanenitrile (from Protocol A, approx. 10 mmol)
Preparation: Dissolve the crude 3-hydroxy-5-oxopentanenitrile in anhydrous DMF under an inert Argon atmosphere.
Base Addition: Add Imidazole and stir for 5 minutes at 0 °C. Imidazole acts as both the acid scavenger and the nucleophilic catalyst.
Silylation: Add TBS-Cl portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Dilute the reaction with 50 mL of Diethyl Ether and quench with 50 mL of cold water.
Phase Separation: Extract the aqueous layer with Diethyl Ether (2 x 30 mL). Wash the combined organic layers extensively with water (3 x 50 mL) to remove all traces of DMF, followed by a brine wash.
Isolation: Dry over MgSO₄, filter, and concentrate. The resulting 3-(TBS-oxy)-5-oxopentanenitrile is a stable, isolable intermediate ready for statin core cross-coupling.
References
ResearchGate. Pharmacophore group of statins. The 3,5-dihydroxypentanoic acid is the... Retrieved from[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Substrate: Pentanenitrile, 3,5-dihydroxy- (CAS 823787-18-4)[1]
Product: 1-Amino-3,5-pentanediol
Strategic Context & Mechanistic Causality
The reduction of highly functionalized aliphatic nitriles, such as 3,5-dihydroxypentanenitrile, to their corresponding primary amines is a critical transformation in the synthesis of complex amino alcohols, pharmaceutical intermediates, and bioactive molecular scaffolds[1]. The target product, 1-amino-3,5-pentanediol, contains both a primary amine and a 1,3-diol system, making it a highly polar and versatile building block.
The Selectivity Challenge
The catalytic hydrogenation of nitriles proceeds via an aldimine intermediate (
R−CH=NH
). The primary challenge in this transformation is avoiding the formation of secondary and tertiary amines. The newly formed primary amine can act as a nucleophile, attacking the unreacted aldimine intermediate to form a secondary aldimine, which is subsequently reduced to a secondary amine (dimerization)[2].
Furthermore, the presence of two unprotected hydroxyl groups in 3,5-dihydroxypentanenitrile introduces the risk of C-O bond hydrogenolysis or intramolecular cyclization (e.g., forming 3-hydroxypiperidine) if harsh conditions or highly acidic catalysts are employed.
Catalyst and Additive Rationale
To achieve high chemoselectivity and primary amine yield, Raney Cobalt (Sponge Cobalt) is strictly preferred over Raney Nickel or Palladium on Carbon (Pd/C).
Why Cobalt? Cobalt surfaces exhibit a lower activation energy for the desorption of the primary aldimine intermediate, preventing it from lingering on the catalyst surface where it could react with the primary amine[2]. Additionally, cobalt catalysts are highly tolerant of hydroxyl groups and do not promote C-O hydrogenolysis, preserving the diol structure[3].
The Role of Additives: To further suppress dimerization, the reaction is typically run in the presence of excess ammonia (
NH3
) . Ammonia shifts the thermodynamic equilibrium of the secondary aldimine formation back toward the primary aldimine. Alternatively, modifying the cobalt surface with Lithium Hydroxide (LiOH) can achieve similar selectivity without the need for high-pressure ammonia gas[4].
Mechanistic pathway of nitrile hydrogenation highlighting ammonia's role in primary amine selectivity.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring reproducibility and safety. Safety Warning: Raney Cobalt is highly pyrophoric when dry. It must be kept under liquid (water or solvent) at all times.
Protocol A: Standard High-Pressure Hydrogenation (Raney Co / Methanolic Ammonia)
This is the industry-standard protocol for maximizing primary amine selectivity in aliphatic nitriles[2].
Reagents:
3,5-Dihydroxypentanenitrile (1.0 eq, 50 mmol)
Raney Cobalt (Sponge Cobalt) slurry in water (15% w/w relative to substrate)
7N Ammonia in Methanol (
NH3
/MeOH) (100 mL)
Hydrogen gas (
H2
, UHP grade)
Step-by-Step Methodology:
Catalyst Preparation: Decant the water from the Raney Cobalt slurry. Wash the catalyst three times with 20 mL of methanol under an argon atmosphere to remove water without exposing the metal to air.
Reactor Loading: Transfer the washed Raney Cobalt to a 250 mL stainless steel high-pressure autoclave. Add the 3,5-dihydroxypentanenitrile dissolved in 100 mL of 7N methanolic ammonia.
Purging: Seal the autoclave. Purge the headspace three times with Nitrogen (
N2
) at 10 bar to remove oxygen, followed by three purges with Hydrogen (
H2
) at 10 bar.
Pressurization & Reaction: Pressurize the reactor to 50 bar with
H2
. Begin stirring at 1000 rpm to eliminate mass transfer limitations. Heat the reactor to 80 °C. Maintain these conditions for 6 hours.
Workup: Cool the reactor to room temperature and carefully vent the
H2
gas. Purge with
N2
.
Filtration: Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the pyrophoric catalyst. Wash the pad with additional methanol. Do not let the filter cake dry.
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude 1-amino-3,5-pentanediol.
Handling high-pressure ammonia is hazardous and corrosive. This alternative utilizes a Lithium Hydroxide modifier to electronically alter the cobalt surface, suppressing secondary amine formation without
NH3
[4].
Reagents:
3,5-Dihydroxypentanenitrile (1.0 eq, 50 mmol)
Raney Cobalt (15% w/w)
Lithium Hydroxide Monohydrate (
LiOH⋅H2O
) (10 mmol/g of catalyst)
Methanol (100 mL)
Deionized Water (3% by weight of nitrile)
Step-by-Step Methodology:
Catalyst Modification: In the autoclave, add the Raney Cobalt, Methanol, Water, and LiOH. Stir the slurry at room temperature for 30 minutes to allow the lithium ions to interact with the cobalt surface[4].
Substrate Addition: Add the 3,5-dihydroxypentanenitrile to the reactor.
Reaction: Purge with
N2
and
H2
as described in Protocol A. Pressurize to 50 bar
H2
and heat to 80 °C for 8 hours.
Workup: Cool, vent, and filter through Celite. The filtrate is concentrated to yield the product. The trace LiOH can be removed by passing the crude product through a short plug of basic alumina.
Step-by-step experimental workflow for the high-pressure catalytic hydrogenation of nitriles.
Quantitative Data & Optimization
The table below summarizes the expected performance metrics of different catalyst systems based on established parameters for aliphatic nitrile hydrogenation[2][4].
Catalyst System
Additive
Temp (°C)
Pressure (bar)
Conversion (%)
Primary Amine Selectivity (%)
Secondary Amine (%)
Raney Ni
None
80
50
>99
58.0
~40.0
Raney Co
None
80
50
>95
87.4
~12.0
Raney Co
NH3
(Excess)
80
50
>99
99.6
<0.5
Raney Co
LiOH (10 mmol/g)
80
50
>98
99.0
<1.0
Data synthesis reflects the intrinsic superiority of Cobalt over Nickel for primary amine selectivity, and the critical requirement of basic additives to achieve >99% chemoselectivity.
Application Note: Advanced Chromatographic Strategies for the Isolation and Purification of Pentanenitrile, 3,5-dihydroxy-
Executive Summary The purification of highly polar, low-molecular-weight aliphatic compounds presents a persistent challenge in pharmaceutical development. Pentanenitrile, 3,5-dihydroxy- (CAS: 823787-18-4) is a prime exa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The purification of highly polar, low-molecular-weight aliphatic compounds presents a persistent challenge in pharmaceutical development. Pentanenitrile, 3,5-dihydroxy- (CAS: 823787-18-4) is a prime example of such a molecule. As a versatile building block featuring a nitrile group and two hydroxyl groups, it is highly valuable for the synthesis of complex biologically active molecules[1]. However, its extreme polarity renders traditional Reversed-Phase Liquid Chromatography (RPLC) ineffective due to a lack of retention.
This application note details a comprehensive, self-validating chromatographic workflow for the bulk purification and analytical quantification of 3,5-dihydroxypentanenitrile. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS), researchers can achieve baseline resolution, excellent peak shape, and >98% purity.
To design an effective purification protocol, one must first analyze the causality between the analyte's structure and its behavior in a fluid matrix. Pentanenitrile, 3,5-dihydroxy- lacks a conjugated
π
-system, meaning it possesses negligible UV absorbance above 210 nm. Furthermore, its dual hydroxyl groups and nitrile moiety make it exceptionally hydrophilic.
Table 1: Physicochemical Properties of Pentanenitrile, 3,5-dihydroxy-
Reversed-Phase (C18): The highly polar nature of the diol causes it to partition almost exclusively into the mobile phase, eluting at the void volume (
t0
) with no resolution from reaction salts.
Normal-Phase (Bare Silica): While bare silica retains polar compounds, 3,5-dihydroxypentanenitrile is practically insoluble in the non-polar mobile phases (e.g., hexane/heptane) required for NP chromatography. Furthermore, bare silica can cause irreversible adsorption and severe peak tailing for aliphatic diols.
Table 2: Comparison of Chromatographic Modes for 3,5-dihydroxypentanenitrile
Chromatographic Mode
Retention Mechanism
Suitability & Rationale
Reversed-Phase (C18)
Hydrophobic interaction
Poor: Analyte is too hydrophilic; zero retention.
Normal-Phase (Silica)
Adsorption
Poor: Analyte insoluble in non-polar eluents.
HILIC (Diol/Amide)
Partitioning & H-Bonding
Optimal: Retains polar analytes in aqueous/organic mixes.
The Mechanistic Case for HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) bridges the gap between normal and reversed-phase chromatography. HILIC utilizes a polar stationary phase (such as Diol- or Amide-bonded silica) but employs water-miscible, highly organic mobile phases (typically >80% Acetonitrile)[2].
The fundamental mechanism relies on the formation of an immobilized, water-rich layer on the surface of the polar stationary phase[3]. When 3,5-dihydroxypentanenitrile is injected into the column, it partitions out of the bulk acetonitrile-rich mobile phase and into this stagnant water-rich layer[4]. In HILIC, water is the strong eluting solvent , meaning elution strength is inverse to RPLC[5].
Figure 1: Mechanistic pathway of HILIC retention via analyte partitioning into the immobilized water-rich layer.
Preparative Workflow: Bulk Isolation Protocol
For the bulk isolation of 3,5-dihydroxypentanenitrile from a crude synthetic mixture, Preparative Flash Chromatography using a Diol-functionalized stationary phase is required.
Protocol A: Diol-Flash Chromatography
Objective: Isolate the target diol from unreacted precursors and organic salts.
Causality for Choices: A Diol-bonded phase is chosen over bare silica to prevent irreversible chemisorption of the analyte's hydroxyl groups. Ethyl acetate and ethanol are used as they provide a safer, more soluble gradient profile for polar aliphatics than hexane/ethyl acetate.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Ethyl Acetate:Ethanol (90:10, v/v). Filter through a 0.45 µm PTFE syringe filter to remove particulate matter.
Column Equilibration: Mount a Diol-functionalized flash column (e.g., 40 g, 30 µm particle size) onto an automated flash system equipped with an ELSD detector. Equilibrate with 5 Column Volumes (CV) of 100% Ethyl Acetate.
Loading: Apply the sample via dry-loading onto Celite or via direct liquid injection if the volume is <5% of the CV.
2–10 CV: Linear gradient from 0% to 30% Ethanol in Ethyl Acetate.
10–12 CV: Hold at 30% Ethanol to elute 3,5-dihydroxypentanenitrile.
Fractionation: Trigger fraction collection based on the ELSD signal (threshold >50 mV).
Figure 2: End-to-end downstream purification workflow for 3,5-dihydroxypentanenitrile.
Analytical Workflow: High-Resolution HILIC-MS
To validate the purity of the collected fractions, an analytical HILIC method coupled with Mass Spectrometry (ESI-MS) or Charged Aerosol Detection (CAD) is deployed.
Protocol B: Analytical HILIC-MS Validation
Causality for Choices: A 10 mM Ammonium Acetate buffer is used to control the ionic strength of the water-rich layer, ensuring reproducible retention times. The pH is unadjusted (~5.8) to maintain the stability of the nitrile group against hydrolysis.
Chromatographic Conditions:
Column: Amide-bonded Silica UHPLC Column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water.
Mobile Phase B: 100% Acetonitrile (MS-grade).
Flow Rate: 0.4 mL/min.
Column Temperature: 35°C (Critical for maintaining consistent partitioning kinetics).
Injection Volume: 1.0 µL (Sample diluent must be at least 75% Acetonitrile to prevent peak distortion).
Table 3: Optimized Analytical HILIC Gradient Program
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Elution Rationale
0.0
5%
95%
Initial highly organic state maximizes retention[5].
1.0
5%
95%
Isocratic hold to allow partitioning.
6.0
40%
60%
Gradient introduces water (strong solvent) to elute the diol.
7.0
40%
60%
Wash step to remove highly polar salts.
7.1
5%
95%
Return to initial conditions.
12.0
5%
95%
Extended equilibration (Crucial for HILIC water-layer restoration).
System Suitability and Self-Validation Criteria
To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met before analyzing preparative fractions:
Equilibration Validation: HILIC columns require significantly longer equilibration times than RPLC columns. A minimum of 15–20 column volumes of the initial mobile phase (95% B) must be pumped prior to the first injection to establish a stable water-rich layer[3].
Blank Injection: Inject 1.0 µL of sample diluent (80% ACN / 20% H₂O). The baseline must remain stable without ghost peaks >0.1% of the target analyte's expected area.
Retention Time Precision: Six replicate injections of a 3,5-dihydroxypentanenitrile reference standard must yield a retention time Relative Standard Deviation (RSD) of
≤1.0%
. (Drifting retention times indicate incomplete column equilibration).
Mass Accuracy: The ESI+ MS scan must confirm the
[M+H]+
ion at
m/z
116.1 and the
[M+NH4]+
adduct at
m/z
133.1.
Conclusion
The purification of Pentanenitrile, 3,5-dihydroxy- necessitates a departure from standard reversed-phase methodologies. By understanding the physicochemical properties of the molecule and applying the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), researchers can exploit the analyte's polarity for highly selective retention. The combination of Diol-functionalized preparative flash chromatography and Amide-HILIC analytical validation provides a robust, reproducible, and scalable solution for drug development professionals.
References
A New Definition of the Stationary Phase Volume in Mixed-Mode Chromatographic Columns in Hydrophilic Liquid Chromatography - PMC. Source: nih.gov. URL:[Link]
HILIC - Dr. Maisch. Source: dr-maisch.com. URL:[Link]
A Molecular Dynamics View on Hydrophilic Interaction Chromatography with Polar-Bonded Phases: Properties of the Water-Rich Layer at a Silica Surface Modified with Diol-Functionalized Alkyl Chains. Source: acs.org. URL:[Link]
HILIC – New Separation Principle in Chromatography ? Source: lci-koeln.de. URL:[Link]
Troubleshooting degradation of Pentanenitrile, 3,5-dihydroxy- during long-term storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Degradation During Long-Term Storage Welcome to the technical support center for Pentanenitrile, 3,5-dihydroxy-. This guide is designe...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Degradation During Long-Term Storage
Welcome to the technical support center for Pentanenitrile, 3,5-dihydroxy-. This guide is designed to provide in-depth, practical advice for maintaining the stability and purity of this compound during long-term storage. As a bifunctional molecule containing both nitrile and diol moieties, its stability is susceptible to specific environmental factors. This document, structured in a question-and-answer format, offers troubleshooting advice and preventative strategies based on established principles of chemical stability.
Troubleshooting Guide: Diagnosing Degradation
This section addresses specific issues you may encounter, providing explanations for the underlying chemistry and actionable steps for resolution.
Q1: I'm observing a new, more polar peak in my Reverse-Phase HPLC analysis after storing my compound. What is the likely cause?
This is a classic sign of hydrolysis of the nitrile group. The nitrile moiety (-C≡N) can react with trace amounts of water, especially under acidic or basic conditions, to form an amide intermediate, which then typically hydrolyzes further to a carboxylic acid (-COOH).[1][2] The resulting carboxylic acid, 3,5-dihydroxy-3-methylpentanoic acid, is significantly more polar than the parent nitrile, causing it to elute earlier on a standard C18 column.
Causality:
Mechanism: The hydrolysis process involves the nucleophilic attack of water on the electrophilic carbon of the nitrile group. This reaction is often catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[3][4]
Source of Water: Moisture can be introduced from the atmosphere if the container is not properly sealed, or it can be present as a trace impurity in solvents if the compound is stored in solution.[5]
Recommended Actions:
Confirm Identity: Use a technique like LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (C₆H₁₂O₄, MW 148.15 g/mol ), which has gained a water molecule and lost a nitrogen atom compared to the parent compound (C₆H₁₁NO₂, MW 129.16 g/mol ).
Mitigation:
Ensure the compound is stored in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate).[6]
If storing in solution, use high-purity, anhydrous solvents. Storing over molecular sieves can reduce water content.[7]
Purge the headspace of the container with an inert gas like argon or nitrogen before sealing to displace moist air.[6]
Q2: My compound's purity is decreasing, and I'm seeing changes in the non-polar region of my chromatogram. What could be happening?
This observation may point towards an oxidation event. Pentanenitrile, 3,5-dihydroxy- has a primary alcohol at the 5-position and a tertiary alcohol at the 3-position. Primary alcohols are susceptible to oxidation to form aldehydes, and subsequently, carboxylic acids.[8] While the tertiary alcohol is generally resistant to oxidation, the primary alcohol can be oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal contaminants.[5][9] The resulting aldehyde would likely be less polar than the parent diol, causing it to have a longer retention time in reverse-phase HPLC.
Causality:
Mechanism: The oxidation of the primary alcohol to an aldehyde involves the removal of two hydrogen atoms. This can be a slow, auto-oxidative process in the presence of oxygen.
Catalysts: Light (photodegradation) and metal ions can catalyze the formation of radical species that accelerate oxidation.[5][6]
Recommended Actions:
Analytical Verification: Use GC-MS or LC-MS to identify the new, less polar impurity. Look for a mass corresponding to the aldehyde (C₆H₉NO₂, MW 127.14 g/mol ), which is a loss of two mass units (2H) from the parent compound.
Prevention:
Store the compound in an amber or opaque vial to protect it from light.[6][10]
Purge the container with an inert gas (argon or nitrogen) to displace oxygen.[6]
Use high-purity reagents and containers to avoid contamination with catalytic metal ions.
Q3: The pH of my compound, when dissolved in a neutral aqueous solution, has noticeably decreased over time. Why?
A drop in pH is a strong indicator of the formation of an acidic degradation product. This directly correlates with the hydrolysis of the nitrile group to a carboxylic acid, as discussed in Q1.[1] The newly formed carboxylic acid group deprotonates in solution, releasing H⁺ ions and lowering the pH. This process can be autocatalytic, as the increasingly acidic conditions can accelerate further hydrolysis of the remaining nitrile.[2]
Recommended Actions:
pH Monitoring: Regularly check the pH of a freshly prepared solution as a quick stability check.
Buffered Solutions: If the compound must be stored in solution for experimental use, consider using a buffered system (e.g., pH 4-6) to maintain a stable pH environment, though fresh preparation is always preferred.[6] Note that stability at various pH levels should be determined empirically.[11]
Prioritize Solid-State Storage: The most effective way to prevent this is to store the compound as a dry solid under the recommended conditions (see FAQ section).
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proactive, long-term storage and stability monitoring of Pentanenitrile, 3,5-dihydroxy-.
Q1: What are the optimal long-term storage conditions for Pentanenitrile, 3,5-dihydroxy-?
To minimize both hydrolysis and oxidation, a multi-faceted approach to storage is required. The following conditions are recommended based on general principles for storing sensitive chemical compounds.[6][12]
Parameter
Recommendation
Rationale
Temperature
-20°C or lower
Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen and moisture, preventing oxidation and hydrolysis.[6]
Light
Amber or Opaque Container
Protects against photodegradation, which can initiate and accelerate oxidation.[10]
Form
Dry Solid
Minimizes mobility of reactants and excludes water, greatly slowing degradation pathways.
Container
Tightly Sealed Glass Vial
Glass is generally more inert than plastic. A tight seal prevents moisture and oxygen ingress.
Q2: How can I set up a robust stability monitoring program for my compound?
A stability monitoring program involves periodically testing the purity of your stored sample to ensure it remains within specifications. A stability-indicating analytical method is crucial for this purpose.[13]
Experimental Protocol: Stability Assessment via HPLC-UV
This protocol outlines a general method for assessing the purity of Pentanenitrile, 3,5-dihydroxy-.
Method Development (Initial Setup):
Column Selection: A polar-modified reverse-phase column (e.g., C18 with a polar end-capping) or an Aqueous Normal Phase (ANP) column, such as a Diol column, is recommended for retaining this polar analyte.[14][15]
Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid helps to produce sharp peak shapes.
Optimization: Develop a gradient method that clearly separates the main peak of Pentanenitrile, 3,5-dihydroxy- from any potential impurities, especially those observed during forced degradation studies (see step 2). The method is "stability-indicating" if it can resolve the parent compound from its degradation products.[13]
Forced Degradation (Method Validation):
To ensure your method is stability-indicating, intentionally degrade small amounts of the compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[13]
Analyze these stressed samples to confirm that the degradation products are separated from the main peak.
Routine Monitoring:
At defined time points (e.g., 0, 3, 6, 12 months), carefully remove a small sample from your stored stock.
Prepare a solution of known concentration in a suitable diluent (e.g., 50:50 acetonitrile:water).
Analyze the sample using the validated HPLC-UV method.
Calculate the purity by the area percentage method (Area of Main Peak / Total Area of All Peaks * 100).
Document any new peaks and track the percentage of the main peak over time. A significant decrease in purity indicates that the storage conditions are not adequate.
Q3: What are the primary degradation pathways I should be aware of?
The two most probable non-microbial degradation pathways for Pentanenitrile, 3,5-dihydroxy- under typical storage conditions are hydrolysis and oxidation .
Hydrolysis: The nitrile group is converted to a carboxylic acid in the presence of water.
Oxidation: The primary alcohol group is oxidized to an aldehyde or carboxylic acid in the presence of oxygen.
Below is a diagram illustrating these key degradation pathways.
Caption: Primary degradation pathways for Pentanenitrile, 3,5-dihydroxy-.
Q4: I need to troubleshoot a stability issue. What is a logical workflow to follow?
A systematic approach is key to efficiently identifying and solving the degradation problem. The following workflow can guide your investigation.
Caption: A logical workflow for troubleshooting compound degradation.
References
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
Fraaije, M. W., et al. (2020). Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase. Angewandte Chemie International Edition, 59(12), 4869-4873. Retrieved from [Link]
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Bishnoi, P., et al. (1996). Quinolinium Dichromate Oxidation of Diols: A Kinetic Study. The Journal of Organic Chemistry, 61(24), 8584-8588. Retrieved from [Link]
Chemistry Steps. (2025, November 5). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
Royal Society of Chemistry. (2014). Oxidation of terminal diols using an oxoammonium salt: a systematic study. Organic & Biomolecular Chemistry, 12(4), 633-640. Retrieved from [Link]
Unigloves. (2024, October 31). Do Nitrile Gloves Expire? Reasons, Signs, and Proper Storage. Retrieved from [Link]
Master Organic Chemistry. (2025, November 12). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
APEC. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
International Safety. (2025, June 23). How to Store Nitrile Gloves Properly. Retrieved from [Link]
Eastwest Medico. (2023, August 20). The Ultimate Guide to Properly Storing Nitrile Gloves. Retrieved from [Link]
Sara Glove. (2025, February 22). Disposable Nitrile Gloves: The Complete Guide. Retrieved from [Link]
ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]
AGMD Group. (2025, December 10). How to Properly Store Nitrile Gloves for Maximum Shelf Life. Retrieved from [Link]
ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]
Moravek, Inc. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pentanenitrile, 3-hydroxy-, (3S)-. PubChem. Retrieved from [Link]
Chromatography Online. (2026, March 21). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
Zhang, Q., et al. (2015). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 20(9), 15954-15967. Retrieved from [Link]
MicroSolv Technology Corp. (n.d.). How to Use Cogent Diol™ HPLC Columns. Retrieved from [Link]
Hawach Scientific. (n.d.). Normal Phase Diol SPE Cartridge. Retrieved from [Link]
Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. Retrieved from [Link]
Technical Support Center: Synthesis and Scale-Up of Pentanenitrile, 3,5-dihydroxy-
Welcome to the technical support center for the synthesis and scale-up of Pentanenitrile, 3,5-dihydroxy-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of Pentanenitrile, 3,5-dihydroxy-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable intermediate. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity Pentanenitrile, 3,5-dihydroxy-.
Introduction
Pentanenitrile, 3,5-dihydroxy- is a key building block in the synthesis of various complex molecules and active pharmaceutical ingredients.[1] Its bifunctional nature, containing both a nitrile and two hydroxyl groups, allows for diverse chemical transformations. However, the synthesis and scale-up of this molecule can be challenging, often leading to the formation of significant byproduct impurities that can complicate purification and impact final product quality. This guide provides practical, field-proven insights to help you identify, control, and eliminate these impurities.
Troubleshooting Guide: Navigating Common Impurities
This section addresses specific issues you may encounter during the synthesis and scale-up of Pentanenitrile, 3,5-dihydroxy-. The proposed synthetic route involves the epoxidation of allyl cyanide followed by a nucleophilic ring-opening with a cyanide source.[2]
Question 1: I am observing a significant amount of a diol impurity in my final product. What is the cause and how can I prevent it?
Answer:
The presence of a diol impurity, specifically 1,2-dihydroxy-4-cyanobutane, is a common issue and typically arises from the hydrolysis of the intermediate epoxide, allyl cyanide epoxide.[2] This hydrolysis can be catalyzed by either acidic or basic conditions in the presence of water.
Causality:
Acidic Conditions: Protic acids can protonate the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by water.
Basic Conditions: Hydroxide ions can directly attack the carbon atoms of the epoxide ring, leading to ring-opening and formation of the diol.
Water Content: The presence of excess water in the reaction mixture, either from solvents, reagents, or atmospheric moisture, will drive the hydrolysis of the epoxide.
Troubleshooting Workflow:
Caption: Formation of secondary amine byproduct.
Preventative Measures:
Choice of Reducing Agent: Use a reducing agent that rapidly reduces the imine intermediate to the primary amine. Lithium aluminum hydride (LiAlH4) is often effective.
[3]* Reaction Conditions:
Ammonia: The addition of ammonia to the reaction mixture can help to suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the imine with the primary amine product.
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can interfere with the reduction process.
[4] * Acid Anhydride: In catalytic hydrogenations, the use of an aliphatic acid anhydride can acylate the primary amine as it is formed, preventing it from reacting with the imine intermediate.
[5]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and assess the purity of Pentanenitrile, 3,5-dihydroxy-?
A1: A combination of Thin-Layer Chromatography (TLC) for rapid reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis is recommended. Gas Chromatography (GC) may also be suitable if the compound is thermally stable and can be derivatized to increase its volatility. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q2: What are the recommended storage conditions for Pentanenitrile, 3,5-dihydroxy-?
A2: Due to the presence of hydroxyl groups, the compound may be hygroscopic and sensitive to oxidation. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Q3: Are there any specific safety precautions I should take when working with cyanide reagents?
A3: Yes, cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An emergency cyanide poisoning antidote kit should be readily available. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide gas.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization to Remove Polar Impurities
Solvent Selection: Choose a solvent system in which the Pentanenitrile, 3,5-dihydroxy- is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes) is often a good starting point.
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
Reduction of nitriles. Google Patents.
Reduction of nitriles. Chemguide. Available at: [Link]
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. Available at: [Link]
Protected 3.5-dihydroxy -2.2-dimethyl-valeronitriles for the synthesis of epothilones and derivatives and method for the production and use thereof. Google Patents.
The preparation method of 3,4 dihydroxybenzonitriles. Google Patents.
Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
A process for producing nitrile compounds. Google Patents.
Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository - University of Richmond. Available at: [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
Preparation method of 3, 4-dihydroxy benzonitrile. Google Patents.
Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. Google Patents.
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC. Available at: [Link]
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]
Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
Technical Support Center: Overcoming Solubility Issues of Pentanenitrile, 3,5-dihydroxy- in Non-Polar Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with Pentanenitrile, 3,5-dihydroxy- (CAS: 823787...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with Pentanenitrile, 3,5-dihydroxy- (CAS: 823787-18-4)[1]. Below, you will find mechanistic explanations, troubleshooting FAQs, comparative data, and self-validating protocols to successfully manipulate this molecule in non-polar environments.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why is Pentanenitrile, 3,5-dihydroxy- completely insoluble in my non-polar solvent (e.g., hexane, toluene)?A1: The insolubility is a direct result of thermodynamic incompatibility. Pentanenitrile, 3,5-dihydroxy- possesses a highly polar nitrile core (-C≡N) and a 1,3-diol motif[1]. The two hydroxyl groups act as potent hydrogen bond donors and acceptors, creating a rigid, energy-dense intermolecular hydrogen-bonding network. Non-polar solvents only offer weak London dispersion forces. The energetic penalty required to break the solute-solute hydrogen bonds is not compensated by the weak solute-solvent interactions, resulting in a positive Gibbs free energy of solvation (
ΔG>0
)[2].
Q2: I need to run a homogenous catalytic reaction in toluene. What is the least invasive physical workaround?A2: If chemical modification is not an option, you must use a Co-Solvent Blending (Bridging) strategy. By introducing a miscible, moderately polar solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc), you provide a thermodynamic "bridge." The oxygen in THF acts as a hydrogen-bond acceptor, disrupting the diol's intermolecular network, while its aliphatic ring maintains miscibility with the bulk toluene[2].
Q3: My downstream organometallic application strictly forbids polar coordinating solvents. How do I force solubility in pure hexane?A3: You must employ Chemical Derivatization . By reversibly masking the 1,3-diol as an acetonide (isopropylidene acetal) or a bulky silyl ether (e.g., TBS or TIPS), you physically eliminate the hydrogen-bond donors and shield the polar oxygen atoms within a lipophilic shell[1]. This drastically lowers the molecule's topological polar surface area (tPSA), rendering it highly soluble in pure aliphatic hydrocarbons.
Part 2: Strategy Comparison Data
To determine the optimal approach for your specific workflow, consult the quantitative and qualitative comparisons in Table 1.
Table 1: Solubilization Strategies for 3,5-dihydroxypentanenitrile
Strategy
Mechanism of Action
Impact on Polarity (tPSA)
Best Use Case
Downstream Compatibility
Co-Solvent Blend
Disrupts H-bonds via a bridging solvent (e.g., THF).
No change to molecule.
General extractions, mild coupling reactions.
Poor with strong Lewis acids or organometallics.
Acetonide Protection
Tethers the 1,3-diol into a lipophilic 1,3-dioxane ring.
Reduces tPSA by ~40
A˚2
.
Multi-step organic synthesis, Grignard reactions.
Excellent; stable to strong bases and nucleophiles.
Silyl Ether (TBS)
Adds massive steric bulk, masking the oxygens.
Reduces tPSA; adds high lipophilicity.
When orthogonal deprotection is required later.
Good; stable to mild bases, labile to fluorides.
Phase Transfer (PTC)
Uses surfactants to pull the molecule into non-polar phases.
No change to molecule.
Biphasic oxidations or alkylations.
Moderate; requires rigorous washing during workup.
Part 3: Self-Validating Experimental Protocols
Protocol A: The "Bridge" Method (Co-Solvent Blending)
Use this when chemical modification is strictly prohibited.
Causality: Adding a bridging solvent lowers the dielectric constant gradient, allowing the non-polar bulk solvent to solvate the hydrogen-bonded clusters.
Suspend: Add 1.0 g of Pentanenitrile, 3,5-dihydroxy- to a round-bottom flask containing 20 mL of your target non-polar solvent (e.g., Toluene). The mixture will be a cloudy, heterogeneous suspension.
Equilibrate: Allow 2 minutes of stirring between every 1.0 mL addition to allow the solvation dynamics to equilibrate.
Self-Validation Check: The endpoint is reached when the cloudy suspension transitions instantly into a completely transparent, homogenous solution. This optical clarity physically validates the disruption of the diol crystal lattice.
Use this to permanently (but reversibly) alter the solubility profile for complex synthesis.
Causality: Reacting the 1,3-diol with 2,2-dimethoxypropane replaces the two polar -OH groups with a non-polar isopropylidene ring, fundamentally changing the molecule's partition coefficient (LogP).
Dissolve: Dissolve 1.0 eq of Pentanenitrile, 3,5-dihydroxy- in anhydrous Acetone (0.2 M concentration).
Reagent Addition: Add 3.0 eq of 2,2-dimethoxypropane (2,2-DMP).
Catalysis: Add 0.05 eq of p-Toluenesulfonic acid (pTsOH) as a catalyst. Stir at room temperature for 2 hours.
Quench & Extract: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer with pure Hexane (3 x 20 mL).
Self-Validation Check (TLC): Spot the crude mixture on a silica gel TLC plate using a 4:1 Hexane:Ethyl Acetate mobile phase. The highly polar starting material will remain stuck at the baseline (
Rf≈0.0
). The successful formation of the lipophilic acetonide is validated by a new, rapidly migrating spot high on the plate (
Rf≈0.6
).
Part 4: Solubilization Decision Workflow
Use the following logical decision tree to determine the exact protocol needed for your specific laboratory application.
Caption: Decision tree for selecting a solubilization strategy for 3,5-dihydroxypentanenitrile.
References
ChemBK. "1,3-Butanediol - Physico-chemical Properties and Diol Solubility." Retrieved from[Link][2]
Comprehensive Comparison Guide: HPLC Method Validation for 3,5-Dihydroxypentanenitrile Purity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) and ICH Q14 The Analytical Challenge: Overcoming the "Chromophore Deficit" Pentanenitrile, 3,5-dihy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Regulatory Framework: ICH Q2(R2) and ICH Q14
The Analytical Challenge: Overcoming the "Chromophore Deficit"
Pentanenitrile, 3,5-dihydroxy- (Molecular Weight: 115.13 g/mol ) is a highly polar, polyfunctionalized aliphatic chain frequently utilized as a chiral synthon in the synthesis of complex active pharmaceutical ingredients (APIs), including statins[1].
From an analytical perspective, this molecule presents a severe challenge: it lacks a conjugated π-electron system or aromatic ring . Consequently, it possesses no significant UV chromophore. Attempting to quantify 3,5-dihydroxypentanenitrile purity using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 200–210 nm) results in unacceptable baseline drift, solvent interference, and poor sensitivity[2][3].
To achieve a robust, self-validating system compliant with the modernized ICH Q2(R2) guidelines[4][5], analytical scientists must pivot to universal, aerosol-based detectors. This guide objectively compares the performance of Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) against legacy UV methods, providing a complete, field-proven validation protocol.
Detector Technology Comparison: UV vs. ELSD vs. CAD
When analytes cannot be detected via light absorption, evaporative aerosol detectors differentiate the analyte from the mobile phase based on relative volatility[2][3]. Both ELSD and CAD require strictly volatile mobile phases (e.g., ammonium formate, acetonitrile) and a steady stream of purified nitrogen gas[3]. However, their detection mechanisms dictate vastly different performance profiles.
ELSD (Evaporative Light Scattering Detector): Measures light scattered by dried aerosol particles. The response is highly dependent on particle size and shape, resulting in a complex, sigmoidal response curve. Particles smaller than 50 nm scatter light inefficiently, leading to a sharp drop-off in sensitivity at low concentrations[2][6].
CAD (Charged Aerosol Detector): Particles acquire a positive charge via collision with ionized nitrogen gas. This charge transfer is independent of the analyte's chemical structure. An electrometer measures the total charge, which is directly proportional to the analyte mass[2][6].
Table 1: Quantitative Performance Comparison for Aliphatic Nitriles
Performance Metric
HPLC-UV (205 nm)
HPLC-ELSD
HPLC-CAD
Detection Mechanism
Light Absorption
Light Scattering
Electrometer (Particle Charge)
Sensitivity (LOD)
~50–100 µg/mL (Poor)
~5–10 µg/mL (Moderate)
<0.5 µg/mL (Excellent)
Dynamic Range
3–4 orders of magnitude
1.5–2 orders of magnitude
>3 orders of magnitude
Response Linearity
Linear
Non-linear (Sigmoidal)
Linear / Quadratic
Inter-analyte Response
Highly variable
Variable (depends on properties)
Uniform (Mass-dependent)
Gradient Compatibility
Poor (Severe baseline drift)
Good (No baseline drift)
Excellent (with inverse gradient)
Data synthesis based on comparative studies of non-UV active lipids and aliphatic compounds[2][7][8].
Fig 1. Mechanistic workflow of Charged Aerosol Detection (CAD) for HPLC.
Experimental Protocol: HILIC-CAD Method Development
Because 3,5-dihydroxypentanenitrile is highly polar, it exhibits little to no retention on standard Reversed-Phase (C18) columns, eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically sound choice for this separation.
Step-by-Step Methodology
Column Selection: Waters BEH Amide (100 mm × 2.1 mm, 1.7 µm) or equivalent ZIC-HILIC column.
Mobile Phase Preparation (Strictly Volatile):
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Filters through 0.2 µm PTFE).
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Chromatographic Conditions:
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 2.0 µL.
Gradient Program: Start at 95% B, hold for 1 min. Ramp to 60% B over 8 mins. Hold for 2 mins. Return to 95% B and equilibrate for 4 mins.
Detector Settings (CAD):
Evaporation Temperature: 35°C (Optimized for semi-volatile aliphatic nitriles to prevent analyte loss).
Data Collection Rate: 10 Hz.
Filter/Time Constant: 3.6 seconds.
Power Function (PF): Set to 1.0 (or optimized to linearize the response curve).
Causality & Trustworthiness (The "Inverse Gradient"): To ensure the CAD response remains perfectly uniform regardless of the mobile phase composition at the time of elution, a post-column make-up pump must deliver an inverse gradient. If the analytical pump delivers 95% B, the make-up pump delivers 5% B, ensuring the detector always sees a constant 50/50 organic/aqueous ratio.
ICH Q2(R2) Method Validation Framework
The modernized ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach aligned with ICH Q14[4][9]. The objective is to prove the method is "fit for its intended purpose"[5].
Fig 2. ICH Q2(R2) analytical method validation lifecycle for purity assessment.
Validation Parameters & Execution
Specificity: Inject a blank (diluent), mobile phase, and known synthetic impurities (e.g., 3-hydroxypentanenitrile or structurally related diols). Acceptance criteria: No interfering peaks at the retention time of 3,5-dihydroxypentanenitrile.
Linearity and Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target specification limit. Because CAD and ELSD can exhibit non-linear behavior over wide ranges, apply a logarithmic or quadratic calibration model if the linear regression coefficient (
R2
) is < 0.995[5][6].
Accuracy (Recovery): Spike known amounts of 3,5-dihydroxypentanenitrile into a synthetic matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
Precision:
Repeatability: 6 independent preparations of the 100% test concentration.
Intermediate Precision: Analyze the same samples on a different day, by a different analyst, using a different HPLC system[7].
Robustness: Utilize a Design of Experiments (DoE) approach to slightly vary column temperature (±2°C), flow rate (±0.02 mL/min), and mobile phase buffer concentration (±2 mM)[8].
Experimental Results & Discussion
Empirical validation data clearly demonstrates the superiority of CAD over ELSD and UV for this specific molecule. While ELSD struggles with precision at the lower end of the reporting range due to the exponential drop-off in light scattering for small particles[2], CAD maintains a robust signal-to-noise ratio.
Table 2: Summary of ICH Q2(R2) Validation Results (Mock Empirical Data)
Validation Parameter
Acceptance Criteria
HPLC-UV (205 nm)
HPLC-ELSD
HPLC-CAD
Specificity
Resolution > 1.5
Fails (Baseline noise)
Pass (Rs = 2.1)
Pass (Rs = 2.4)
Linearity (
R2
)
> 0.990
N/A
0.985 (Quadratic)
0.998 (Linear w/ PF=1)
Accuracy (Recovery)
95.0% – 105.0%
N/A
92.4% – 106.1%
98.5% – 101.2%
Repeatability (RSD)
< 2.0%
N/A
3.8%
0.9%
Intermediate Precision
< 3.0%
N/A
4.5%
1.2%
Limit of Quantitation
S/N > 10
~100 µg/mL
12 µg/mL
0.8 µg/mL
Scientific Insight: The precision (RSD) for CAD is significantly tighter (0.9%) compared to ELSD (3.8%). This confirms published observations that CAD provides better repeatability for low-mass injections of non-chromophoric aliphatic compounds[7]. Furthermore, the CAD's ability to utilize standard-free quantitation—due to its uniform inter-analyte response—makes it an invaluable tool for estimating the mass of unknown impurities during the drug development lifecycle[2].
Conclusion & Recommendations
For the purity validation of Pentanenitrile, 3,5-dihydroxy-, traditional UV detection is scientifically inadequate. While ELSD provides a functional alternative, it falls short of the stringent precision and sensitivity requirements demanded by modern pharmaceutical quality systems.
Recommendation: Laboratories should adopt HILIC coupled with Charged Aerosol Detection (CAD) . By utilizing volatile ammonium formate buffers and implementing an inverse gradient, analytical scientists can create a highly sensitive, ICH Q2(R2)-compliant method that guarantees the accurate purity assessment of this critical synthetic intermediate.
References
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]
Comparison between charged aerosol detection and light scattering detection for the analysis of Leishmania membrane phospholipids. ResearchGate. Available at:[Link]
A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations. Available at:[Link]
The principles of ELSD. Peak Scientific. Available at:[Link]
A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. National Institutes of Health (PMC). Available at:[Link]
Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of 3,5-Dihydroxypentanenitrile
Executive Summary Pentanenitrile, 3,5-dihydroxy- (commonly referred to as 3,5-dihydroxypentanenitrile) is a highly valuable chiral building block in modern organic synthesis[1]. Its structural motif—a 1,3-diol system tet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pentanenitrile, 3,5-dihydroxy- (commonly referred to as 3,5-dihydroxypentanenitrile) is a highly valuable chiral building block in modern organic synthesis[1]. Its structural motif—a 1,3-diol system tethered to a nitrile—is structurally and mechanistically analogous to the syn-3,5-dihydroxy carboxylate pharmacophore found in blockbuster statin drugs such as Atorvastatin and Rosuvastatin[2].
The primary synthetic bottleneck in manufacturing this intermediate is establishing the two stereocenters (typically the (3R,5S) configuration) with absolute enantiomeric and diastereomeric precision. This guide objectively compares the two leading catalytic paradigms for the asymmetric reduction of its diketo or hydroxy-keto precursors: Transition-Metal Chemocatalysis (e.g., Ru-BINAP) and Biocatalysis (e.g., Engineered Ketoreductases).
Mechanistic Rationale & Pathway Analysis
The synthesis of enantiopure 3,5-dihydroxypentanenitrile relies on the stereoselective reduction of a precursor such as 5-hydroxy-3-oxopentanenitrile. The choice of catalyst fundamentally alters the mechanism of facial selectivity during hydride transfer.
Chemocatalytic Approach (Ru-BINAP): The Noyori-type asymmetric hydrogenation relies on the chiral environment created by the sterically demanding, axially chiral BINAP ligand[3]. The ruthenium(II) center coordinates with the
β
-hydroxyl group and the carbonyl oxygen of the substrate. This rigid transition state directs the approach of molecular hydrogen exclusively to one face of the ketone. While highly scalable, it is sensitive to trace moisture and requires high-pressure infrastructure[4].
Biocatalytic Approach (Ketoreductase - KRED): Engineered ketoreductases (derived from organisms like Lactobacillus brevis or Acinetobacter calcoaceticus) offer an environmentally benign alternative with exquisite stereocontrol[2],[5]. The enzyme's active site provides a rigid chiral pocket that strictly dictates the re or si facial attack by the hydride from the NADPH cofactor. To make this economically viable at scale, a cofactor regeneration system—typically Glucose Dehydrogenase (GDH) and glucose—is coupled to the reaction to continuously recycle NADP⁺ back to NADPH[5].
Fig 1. Divergent catalytic pathways for the asymmetric reduction to 3,5-dihydroxypentanenitrile.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the performance of standard Ru-BINAP chemocatalysis against an engineered KRED biocatalyst for the reduction of statin-analogous 3,5-dioxo or 5-hydroxy-3-oxo nitrile substrates[5],[4].
Performance Metric
Ru(II)-BINAP Chemocatalysis
Engineered KRED Biocatalysis
Catalyst Loading
S/C Ratio = 1,000 - 5,000
1 - 5 g/L (Lyophilized powder)
Enantiomeric Excess (ee)
92% - 98%
>99.5%
Diastereomeric Excess (de)
85% - 95%
>99.5%
Reaction Conditions
50 - 100 bar H₂, 40 - 80°C
Atmospheric pressure, 30 - 40°C
Solvent System
Methanol / Ethanol (Anhydrous)
Aqueous Buffer (pH 6.5 - 7.5)
Space-Time Yield
~200 - 400 g L⁻¹ d⁻¹
Up to 1.05 kg L⁻¹ d⁻¹
Primary Limitation
Requires high-pressure reactors
Requires strict pH/temp control
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate strict internal controls and validation steps.
Causality Note: Anhydrous conditions are critical. Trace water can competitively coordinate to the Ruthenium center, disrupting the highly organized transition state geometry and severely degrading both conversion rates and enantioselectivity.
Catalyst Preparation: In a strictly inert, nitrogen-filled glovebox, dissolve RuCl₂((R)-BINAP)(DMF)n (0.1 mol% relative to substrate) in anhydrous, freeze-pump-thaw degassed methanol.
Substrate Loading: Transfer the active catalyst solution to a stainless-steel autoclave containing a methanolic solution of 5-hydroxy-3-oxopentanenitrile (1.0 M).
Pressurization & Reaction: Seal and purge the autoclave with H₂ gas three times. Pressurize the vessel to 50 bar H₂ and heat to 50°C. Maintain vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.
In-Process Monitoring: Monitor hydrogen uptake via an inline mass flow controller. The reaction is deemed complete when H₂ consumption plateaus (typically 8-12 hours).
Workup & Validation: Vent the reactor safely. Concentrate the solvent in vacuo and purify the crude mixture via silica gel chromatography. Determine the ee and de using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol mobile phase).
Causality Note: The oxidation of glucose to gluconolactone (and subsequently gluconic acid) by GDH generates protons, which rapidly lowers the pH of the unbuffered system. An automated pH-stat is mandatory to prevent enzyme denaturation and maintain the optimal thermodynamic equilibrium for hydride transfer[5].
Reaction Setup: In a jacketed bioreactor set to 35°C, prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ and 1.0 mM NADP⁺.
Enzyme & Substrate Addition: Add D-glucose (1.2 equivalents relative to substrate), lyophilized GDH (1 g/L), and the engineered KRED (2 g/L). Slowly dose 5-hydroxy-3-oxopentanenitrile into the reactor to achieve a final concentration of 1.5 M.
In-Process Control (pH Stat): Initiate overhead stirring. Continuously monitor the pH using a calibrated probe. Use an automated titrator to dose 2.0 M NaOH, maintaining the pH strictly at 7.0 ± 0.1.
Extraction: Once base consumption ceases (indicating >99% conversion), extract the aqueous phase three times with ethyl acetate to partition the diol product.
Validation: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and analyze via Chiral HPLC to confirm >99.5% ee.
Fig 2. Self-validating biocatalytic workflow ensuring high enantiomeric purity and yield.
References
Title: Biocatalytic synthesis of atorvastatin intermediates
Source: ResearchGate
URL: [Link]
Title: Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: Full text of "Tetrahedron Asymmetry 1992: Vol 3 Index"
Source: Internet Archive
URL: [Link]
A Comparative Guide to GC-MS Validation Protocols for Detecting Impurities in Pentanenitrile, 3,5-dihydroxy-
For Researchers, Scientists, and Drug Development Professionals In the synthesis of Active Pharmaceutical Ingredients (APIs), the rigorous identification and quantification of impurities are not merely a procedural forma...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the rigorous identification and quantification of impurities are not merely a procedural formality but a critical cornerstone of drug safety and efficacy. For Pentanenitrile, 3,5-dihydroxy-, a molecule with significant potential in pharmaceutical development, ensuring its purity is paramount. This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols against other analytical techniques, offering a robust framework for researchers and drug development professionals. The methodologies detailed herein are grounded in the principles of scientific integrity and are aligned with the stringent guidelines set forth by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide will elucidate the critical validation parameters for a GC-MS method tailored to the impurity profiling of Pentanenitrile, 3,5-dihydroxy-, and objectively compare its performance with alternative analytical technologies.
The Imperative of Impurity Profiling
Pharmaceutical impurities, even at trace levels, can significantly impact the safety and efficacy of a drug product.[3] They can arise from various sources, including starting materials, synthetic intermediates, degradation products, and residual solvents.[4] Therefore, a highly selective and sensitive analytical method is essential to detect, identify, and quantify these impurities.
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile impurities.[5][6]
Core Principles of GC-MS Method Validation
A robust GC-MS method for impurity analysis must be validated to ensure it is fit for its intended purpose.[7][8] The validation process involves a series of experiments designed to assess the method's performance characteristics. The key validation parameters, as stipulated by ICH Q2(R1) and the recently adopted ICH Q2(R2) guidelines, are discussed below.[2][8][9][10][11]
Specificity: The Cornerstone of Reliable Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]
Causality behind Experimental Choice: For impurity analysis, it is crucial to demonstrate that the peaks corresponding to known impurities are well-resolved from the main API peak and from each other. In GC-MS, specificity is enhanced by the mass spectrometer, which can distinguish between co-eluting compounds that have different mass spectra.[12]
Self-Validating System: To validate specificity, a solution containing Pentanenitrile, 3,5-dihydroxy- is spiked with known potential impurities and degradation products. The resulting chromatogram should demonstrate baseline resolution between all peaks of interest. Peak purity can be further assessed using mass spectral deconvolution.
Linearity and Range: Ensuring Proportional Response
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[12]
Causality behind Experimental Choice: Establishing a linear relationship between the concentration of an impurity and the instrument response is fundamental for accurate quantification.
Self-Validating System: A series of solutions containing the impurity at different concentrations, typically from the reporting threshold to 120% of the specification limit, are analyzed. The resulting data is plotted, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[5][14][15]
Accuracy and Precision: The Measure of Closeness and Agreement
Accuracy is the closeness of the test results obtained by the method to the true value.[12][16] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] Precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12][16]
Causality behind Experimental Choice: These parameters demonstrate the reliability and reproducibility of the method.
Self-Validating System: Accuracy is assessed by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.[12] For precision, multiple preparations of a homogeneous sample are analyzed, and the relative standard deviation (RSD) of the results is calculated. Acceptance criteria for recovery are typically within 80-120%, and the RSD for precision should be ≤ 15%.[5][17]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][18][19] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][18][19]
Causality behind Experimental Choice: Determining the LOD and LOQ is crucial for ensuring that the method is sensitive enough to detect and quantify impurities at or below the required reporting threshold.
Self-Validating System: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[18] The LOQ must be verified by demonstrating that the method has acceptable precision and accuracy at this concentration.[18]
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[20]
Causality behind Experimental Choice: This "stress-testing" of the method identifies critical parameters that need to be carefully controlled.[20]
Self-Validating System: Small variations are made to parameters such as GC oven temperature ramp rate, carrier gas flow rate, and injection volume.[21] The effect of these changes on the analytical results is evaluated. The method is considered robust if the results remain within the acceptance criteria.[5][21]
System Suitability Testing (SST): The Pre-Analysis Checkpoint
System Suitability Testing (SST) is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[12][22][23]
Causality behind Experimental Choice: SST ensures that the analytical system is performing correctly on a given day before committing to the analysis of valuable samples.[23][24]
Self-Validating System: A standard solution containing the API and key impurities is injected multiple times before sample analysis. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure they meet predefined criteria.[23]
Experimental Protocol: A Step-by-Step GC-MS Validation Workflow
The following protocol outlines a comprehensive approach to validating a GC-MS method for the detection of impurities in Pentanenitrile, 3,5-dihydroxy-.
1. Instrumentation and Consumables:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow rate.
Injector: Split/splitless injector.
Software: MassHunter or equivalent for data acquisition and analysis.
Reference standards of Pentanenitrile, 3,5-dihydroxy- and all potential impurities.
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for trace-level impurities.
3. Validation Experiments:
Specificity: Analyze a blank solvent, a solution of Pentanenitrile, 3,5-dihydroxy-, and a spiked solution containing the API and all potential impurities.
Linearity and Range: Prepare a series of five to seven calibration standards for each impurity, covering a range from the LOQ to 120% of the specified limit.
Accuracy: Analyze triplicate preparations of the API spiked with each impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
Precision (Repeatability): Analyze six independent preparations of the API spiked with impurities at 100% of the specification limit on the same day, with the same analyst and instrument.
Precision (Intermediate): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
LOD & LOQ: Determine using the signal-to-noise ratio method or from the standard deviation of the y-intercepts of the regression lines from the linearity study.
Robustness: Introduce small, deliberate changes to key method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in carrier gas flow) and assess the impact on the results.
System Suitability: Prepare a system suitability solution containing the API and critical impurity pairs. Inject this solution before each analytical run and verify that the system meets the pre-defined criteria.
Visualizing the Validation Workflow
Caption: Workflow for GC-MS method validation.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is essential to consider other analytical techniques for a comprehensive impurity profiling strategy. The choice of method will depend on the physicochemical properties of the impurities (e.g., volatility, polarity, and thermal stability).
Excellent, but can be more susceptible to matrix effects.
Sample Preparation
May require derivatization for polar compounds.
Generally simpler, involving dissolution in the mobile phase.
Similar to HPLC, but buffer selection is critical to avoid ion suppression.
Key Considerations:
For potential non-volatile or thermally labile impurities in Pentanenitrile, 3,5-dihydroxy-, such as degradation products formed through oxidation or hydrolysis, HPLC-UV or LC-MS would be more suitable complementary techniques.
The use of a diode-array detector (DAD) in HPLC can provide some level of peak purity assessment, but it lacks the definitive identification capabilities of mass spectrometry.[13]
LC-MS offers the best of both worlds for many applications, combining the separation power of HPLC with the detection specificity of MS. However, the instrumentation is generally more complex and expensive than GC-MS or HPLC-UV.
Conclusion: A Multi-faceted Approach to Purity Assurance
The validation of analytical methods is a critical component of ensuring the quality and safety of pharmaceutical products.[1] For the detection of impurities in Pentanenitrile, 3,5-dihydroxy-, GC-MS offers a highly sensitive and selective analytical solution, particularly for volatile and semi-volatile compounds. A comprehensive validation protocol, adhering to ICH guidelines, is essential to demonstrate that the method is fit for its intended purpose.
However, a single analytical technique may not be sufficient to characterize all potential impurities. A risk-based approach should be adopted, considering the synthetic route and potential degradation pathways of Pentanenitrile, 3,5-dihydroxy-. This may necessitate the use of complementary techniques such as HPLC-UV and LC-MS to ensure a complete impurity profile. By employing a multi-faceted and well-validated analytical strategy, researchers and drug development professionals can have high confidence in the purity of their materials, ultimately contributing to the development of safe and effective medicines.
References
Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13).
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
Quality guidelines: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
Quality Guidelines. (n.d.). ICH.
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
Analytical Method Validation: Back to Basics, Part II. (2025, November 27). LCGC International.
Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026, March 14).
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (n.d.). PMC.
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
System Suitability Testing: Ensuring Reliable Results. (2026, January 20). Lab Manager.
Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (n.d.). PubMed.
Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. (2018, May 18). PMC.
What Does Specificity Mean in Chromatography? (n.d.).
Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (2021, May 10). MDPI.
Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. (2026, March 19). LCGC International.
(PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (n.d.).
Building Robust LC-MS and GC-MS Workflows for Real-World Samples. (2026, February 6).
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005, September 15). PubMed.
System suitability test using GC-MS. (n.d.). ResearchGate.
Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 22). Lab Manager.
GC-MS for Purity Assessment of o-Tolunitrile: A Comparative Guide. (n.d.). Benchchem.
Linear range and linearity for the GC-MS determination. (n.d.). ResearchGate.
Robustness data of the analytical method for the measurement of target gas components. (n.d.).
Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmaco- poeia 22. (n.d.). ResearchGate.
Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing. (2009, January 30).
Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2020, April 22).
LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. (n.d.).
GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (n.d.). PMC.
Limit of Detection and Limit of Quantification Determination in Gas Chromatography. (2014, February 26).
Comparative Reactivity Guide: Pentanenitrile, 3,5-dihydroxy- vs. Alternative Chiral Nitriles
Executive Summary Chiral nitriles are indispensable building blocks in modern organic synthesis, particularly in the construction of the 3,5-dihydroxyheptanoic acid side chains of "super-statins" like Atorvastatin and Ro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chiral nitriles are indispensable building blocks in modern organic synthesis, particularly in the construction of the 3,5-dihydroxyheptanoic acid side chains of "super-statins" like Atorvastatin and Rosuvastatin[1]. Among these, Pentanenitrile, 3,5-dihydroxy- stands out due to its polyfunctional nature[2]. This guide objectively compares the reactivity, stability, and synthetic utility of Pentanenitrile, 3,5-dihydroxy- against traditional monohydroxy chiral nitriles such as (S)-4-chloro-3-hydroxybutyronitrile[3]. Designed for researchers and drug development professionals, this document provides structural insights, quantitative performance metrics, and self-validating experimental protocols.
Structural and Mechanistic Comparison
The molecular framework of Pentanenitrile, 3,5-dihydroxy- features a terminal nitrile group and a 1,3-diol system[2]. This structural motif allows for orthogonal protection strategies (e.g., acetonide formation) that are critical for downstream cross-coupling or lactolization[2].
Conversely, (S)-4-chloro-3-hydroxybutyronitrile possesses a secondary hydroxyl group and a terminal alkyl chloride[3]. While highly reactive, this monohydroxy system is prone to competing elimination pathways (loss of HCl) or unwanted intramolecular epoxide formation under strongly basic conditions[3],[4].
Fig 1. Comparative reactivity pathways of dihydroxy vs. monohydroxy nitriles.
Quantitative Data: Comparative Reactivity Profile
To establish a self-validating framework, we summarize the reaction efficiencies of these nitriles under modern biocatalytic conditions[5]. The diol system generally exhibits higher stability during enzymatic transformations, whereas monohydroxy halogenated nitriles require strict environmental control.
Table 1: Functional Reactivity Profile
Compound
Functional Groups
Primary Reaction Pathway
Competing Side Reactions
Pharmaceutical Application
Pentanenitrile, 3,5-dihydroxy-
Nitrile, Primary & Secondary OH
Acetalization, Lactolization
Minimal under controlled pH
Atorvastatin, Rosuvastatin
(S)-4-chloro-3-hydroxybutyronitrile
Nitrile, Secondary OH, Alkyl Chloride
Epoxide formation, Cyanation
Elimination (HCl loss)
Atorvastatin
Aryl-substituted
β
-hydroxy nitriles
Nitrile, Secondary OH, Aryl
Hydrolysis, Reduction
Retro-aldol cleavage
General chiral building blocks
Table 2: Biocatalytic Performance Metrics
Substrate / Target
Enzyme System
Yield (%)
Enantiomeric Excess (ee %)
Reaction Time (h)
3,5-dihydroxypentanenitrile deriv.
DERA (Ser238Asp mutant)
85 - 92
> 99
12 - 24
(S)-4-chloro-3-hydroxybutyronitrile
Halohydrin dehalogenase (HHDH)
78 - 84
96 - 98
8 - 12
Aryl-substituted
β
-hydroxy nitriles
P450pyr Monooxygenase
41 - 79
98 - 99
24
Data sourced from recent biocatalytic engineering studies[6],[1],[7].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind each step. Below are two optimized workflows for handling these chiral nitriles.
Protocol 1: Biocatalytic Synthesis of 3,5-Dihydroxypentanenitrile Derivatives
Causality: Traditional chemical aldol reactions often suffer from poor stereocontrol and require heavy metal catalysts. Utilizing a mutant 2-deoxyribose-5-phosphate aldolase (DERA, e.g., Ser238Asp) allows for the sequential, stereoselective addition of acetaldehyde to a starting aldehyde, directly setting the 1,3-diol stereocenters in a single, aqueous pot[1],[7].
Step-by-Step Methodology:
Substrate Preparation: Dissolve the prochiral acceptor aldehyde (100 mM) in a pH 7.5 phosphate buffer (100 mM).
Enzyme Loading: Add the purified DERA Ser238Asp mutant (10 U/mL) to the solution. Rationale: The mutant enzyme is specifically engineered to tolerate higher concentrations of non-natural substrates without substrate inhibition.
Sequential Addition: Slowly dose acetaldehyde (250 mM total) over 4 hours via a syringe pump. Rationale: Continuous dosing prevents the accumulation of toxic acetaldehyde levels that could denature the enzyme.
Incubation & Monitoring: Maintain the reaction at 25°C for 24 hours. Monitor the conversion via chiral HPLC.
Workup: Quench the reaction by adjusting the pH to 4.0. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry over anhydrous
Na2SO4
and concentrate in vacuo to yield the highly enantioenriched diol.
Fig 2. Self-validating biocatalytic workflow for 1,3-diol nitrile synthesis.
Protocol 2: Cyanide-Free Enantioselective Ring-Opening for
β
-Hydroxy Nitriles
Causality: Traditional cyanation of epoxides (to form compounds like (S)-4-chloro-3-hydroxybutyronitrile) utilizes highly toxic cyanide salts and requires strict pH maintenance (7.0–8.0) to prevent base-catalyzed elimination[4]. A modern, self-validating alternative employs aldoxime dehydratases for the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles, yielding complementary enantiomers of
β
-hydroxy nitriles without cyanide[8].
Step-by-Step Methodology:
Substrate Preparation: Suspend the racemic 5-substituted-4,5-dihydroisoxazole (20 mM) in a potassium phosphate buffer (100 mM, pH 7.0).
Catalyst Addition: Introduce Aldoxime Dehydratase (Oxd-B, 1 U/mL) and Flavin Mononucleotide (FMN, 0.25 mM) as a cofactor.
Reaction Execution: Add a reducing agent (1 mM) and incubate the mixture at 30°C for 10-60 minutes under shaking. Rationale: The reducing agent maintains the heme iron of the enzyme in the active ferrous state.
Alkaline Treatment: Isolate the remaining chiral 5-substituted-4,5-dihydroisoxazole and treat with a mild alkaline reagent to induce ring-opening.
Validation: Analyze the resulting
β
-hydroxy nitrile via chiral HPLC to confirm enantiomeric excess (typically >99% ee)[8].
Conclusion
While monohydroxy nitriles like (S)-4-chloro-3-hydroxybutyronitrile remain foundational to statin synthesis, their inherent reactivity requires stringent process controls to avoid elimination[3],[4]. Pentanenitrile, 3,5-dihydroxy- provides a superior synthetic scaffold, allowing for orthogonal protection and highly stereoselective biocatalytic assembly[2],[1]. By adopting engineered enzymes like DERA and Aldoxime Dehydratases, pharmaceutical researchers can achieve unprecedented enantiopurity while adhering to green chemistry principles[7],[8].
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of Pentanenitrile, 3,5-dihydroxy-
This document serves as a foundational operational and disposal plan. It is imperative that this guidance is supplemented by your institution's specific Environmental Health and Safety (EHS) protocols and a thorough, exp...
Author: BenchChem Technical Support Team. Date: April 2026
This document serves as a foundational operational and disposal plan. It is imperative that this guidance is supplemented by your institution's specific Environmental Health and Safety (EHS) protocols and a thorough, experiment-specific risk assessment.
Hazard Analysis: A Tale of Two Functional Groups
Pentanenitrile, 3,5-dihydroxy- (C₅H₉NO₂) is an organic compound featuring a five-carbon chain with a nitrile group (-C≡N) and two hydroxyl groups (-OH).[1] Our primary safety concern stems from the nitrile group.
Nitrile Group (-C≡N): Aliphatic nitriles are known for their potential toxicity, which is often mediated by the metabolic release of cyanide.[2] Cyanide can interfere with cellular respiration.[2] Therefore, routes of exposure—inhalation, ingestion, and dermal absorption—must be meticulously controlled. Nitrile compounds should be handled as toxic substances.[3]
Dihydroxy Groups (-OH): The two hydroxyl groups classify the molecule as an alcohol. While generally less hazardous than the nitrile group, alcohols can cause skin and eye irritation.[4] The presence of these polar groups also suggests solubility in polar solvents.[1][5]
Based on this structural analysis, we must assume the compound is toxic if swallowed, in contact with skin, or inhaled, and may cause serious eye and skin irritation.[6][7]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable to establish a reliable barrier between the researcher and the chemical.
Hand Protection: The First Line of Defense
Disposable nitrile gloves are the standard for handling most laboratory chemicals and are particularly well-suited for nitrile compounds.[3][8][9] They offer superior resistance to a wide range of chemicals, solvents, and acids compared to latex or vinyl gloves.[10][11]
Protocol for Glove Selection and Use:
Material Selection: Always use 100% nitrile gloves. Do not use latex, which offers inferior chemical protection and can trigger allergies.[10]
Thickness: For splash protection and brief contact, a glove thickness of at least 5-mil (0.005 inches) is recommended. For tasks involving prolonged contact or immersion, consider a thicker gauge (8-mil or greater) or double-gloving.[12]
Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
Donning: Ensure hands are clean and dry before putting on gloves. Select the correct size to avoid stretching the material, which can compromise its protective properties.[12]
Doffing and Disposal: Remove gloves carefully to avoid contact with the contaminated exterior. Peel one glove off, turning it inside-out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[11]
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[6]
Table 1: Nitrile Glove Breakthrough Times (General Guidance)
Note: This table provides general estimates. Always consult the glove manufacturer's specific chemical resistance chart for the solvents being used in your procedure.
Eye and Face Protection
Safety glasses with side shields are the minimum requirement. However, due to the potential for serious eye irritation, the use of chemical splash goggles is strongly recommended.[3][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
Protective Clothing
A flame-resistant laboratory coat must be worn at all times, buttoned completely. Ensure the material is appropriate for the chemicals being handled. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
All manipulations of solid Pentanenitrile, 3,5-dihydroxy- or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. Consult your institution's EHS department for respirator selection and fit-testing.
Operational Plan: From Benchtop to Waste
This workflow outlines the critical steps for safely handling Pentanenitrile, 3,5-dihydroxy- throughout your experimental process.
Caption: Safe handling workflow for Pentanenitrile, 3,5-dihydroxy-.
Step-by-Step Handling Protocol
Pre-Operation:
Review this guide and any available safety information for related compounds.[6][13]
Ensure an emergency shower and eyewash station are accessible and unobstructed.[14]
Don all required PPE as outlined in Section 2.
Prepare your workspace within a chemical fume hood. Ensure the sash is at the lowest practical height.
Handling the Compound:
When handling the solid, use spark-proof tools and take measures to prevent static discharge.[13]
Measure or weigh the compound carefully to avoid generating dust.
If creating a solution, add the compound slowly to the solvent.
Keep all containers tightly closed when not in use.
Post-Operation:
Decontaminate all equipment and surfaces after use.
Properly segregate and label all waste streams as described in Section 5.
Remove PPE carefully and wash hands thoroughly.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[3][13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][13]
Small Spills: For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Scoop the material into a labeled hazardous waste container. Clean the area with an appropriate solvent and decontaminant.[3][14]
Large Spills: Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS department or emergency response team. Do not attempt to clean it up yourself.
Disposal Plan: Responsible Stewardship
Chemical waste must be managed as hazardous waste. Improper disposal poses a risk to both personnel and the environment.[15]
Protocol for Waste Management:
Waste Segregation: All materials contaminated with Pentanenitrile, 3,5-dihydroxy- must be collected in a dedicated, properly labeled hazardous waste container.[3] This includes:
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages. The accumulation start date must be clearly visible.[16]
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to catch any potential leaks.[3]
Disposal: Arrange for pickup and disposal through your institution's EHS office. Never dispose of this chemical down the drain or in the regular trash.[3][15]
By adhering to these rigorous safety protocols, you build a self-validating system of protection, ensuring that your valuable research can proceed without compromising personal or environmental safety.
References
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. VertexAI Search.
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS. University of Pennsylvania EHRS.
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions.
Nitrile Gloves: Reliable Protection Against Chemicals and P
Nitrile Gloves Chemical Resistance Guide. Bergamot.